molecular formula C9H13FO2 B2774759 1-Fluorospiro[2.5]octane-1-carboxylic acid CAS No. 2168793-78-8

1-Fluorospiro[2.5]octane-1-carboxylic acid

Cat. No.: B2774759
CAS No.: 2168793-78-8
M. Wt: 172.199
InChI Key: CUNCFEJKAINTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluorospiro[2.5]octane-1-carboxylic acid is a specialized spirocyclic building block of high value to medicinal chemistry and drug discovery research. Its molecular formula is C9H13FO2 . The compound features a carboxylic acid functional group, which provides a handle for further synthetic modification through common reactions like amide coupling or esterification . The strategic incorporation of a fluorine atom adjacent to the carboxylic acid on the spiro[2.5]octane scaffold is particularly significant. Fluorination is a widely employed strategy in lead optimization to modulate a molecule's properties, and the spirocyclic core introduces three-dimensional complexity, potentially improving the physicochemical profile of resulting compounds . This unique structure makes it a valuable scaffold for creating novel molecular entities, fragment-based drug discovery, and probing structure-activity relationships. The compound is intended for use as a key intermediate in the synthesis of more complex molecules, such as the derivative 6-(tert-Butoxycarbonyl)-1-fluoro-6-azaspiro[2.5]octane-1-carboxylic acid, which is used in pharmaceutical research . As with all chemicals of this nature, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorospiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO2/c10-9(7(11)12)6-8(9)4-2-1-3-5-8/h1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNCFEJKAINTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC2(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-Fluorospiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of the novel synthetic compound, 1-Fluorospiro[2.5]octane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. Instead, it offers a predictive and methodological approach to understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this unique molecule. Given the absence of published experimental data for this specific compound, this guide synthesizes established spectroscopic principles and data from related structures to provide a robust predictive analysis and a blueprint for experimental work.

Molecular Structure and Inherent Stereochemistry

This compound presents a fascinating molecular architecture. The spirocyclic core, consisting of a cyclopropane ring fused to a cyclohexane ring at a single carbon atom, imparts significant three-dimensionality and conformational rigidity. This rigid structure is of great interest in medicinal chemistry as it can lead to enhanced binding affinity and selectivity for biological targets.[1] The spiro atom (C1) is a quaternary stereocenter, substituted with a fluorine atom and a carboxylic acid group. This substitution pattern introduces chirality, meaning the molecule is chiral and will exist as a pair of enantiomers.

The presence of this stereocenter has profound implications for the spectroscopic analysis, particularly in NMR, where chemically equivalent nuclei in an achiral environment become diastereotopic and thus magnetically non-equivalent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the spirocyclic system. The protons on the cyclohexane and cyclopropane rings are diastereotopic, meaning each will have a unique chemical shift and will couple to each other.

Proton Environment Predicted Chemical Shift (ppm) Predicted Multiplicity Key Considerations
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet (br s)Chemical shift is concentration and solvent dependent.
Cyclohexane Ring Protons1.2 - 2.5Complex Multiplets (m)Significant signal overlap is expected. Diastereotopic protons will exhibit geminal and vicinal couplings.
Cyclopropane Ring Protons0.5 - 1.5Complex Multiplets (m)Diastereotopic protons will show geminal and cis/trans vicinal couplings. These are typically at a higher field (more shielded) than the cyclohexane protons.

Causality Behind Predictions:

  • -COOH Proton: The acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding, resulting in a downfield chemical shift.[2]

  • Diastereotopicity: The chiral spiro center renders the pairs of protons on each methylene group of the cyclohexane and cyclopropane rings diastereotopic. This means they are in different chemical environments and will have different chemical shifts, leading to more complex splitting patterns than would be seen in a symmetrical, achiral molecule.

  • Ring Strain: The cyclopropane ring protons are expected to be more shielded (upfield) due to the unique electronic environment of the strained three-membered ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Carbon Environment Predicted Chemical Shift (ppm) Key Considerations
Carboxylic Acid Carbonyl (C=O)170 - 185The fluorine substituent may slightly influence this shift.
Spiro Carbon (C-F, C-COOH)90 - 110This quaternary carbon will be significantly deshielded by the directly attached fluorine and carboxylic acid group. It will also exhibit a large one-bond C-F coupling constant.
Cyclohexane Ring Carbons20 - 40Four distinct signals are expected due to the asymmetry.
Cyclopropane Ring Carbons10 - 25Two distinct signals are expected.

Causality Behind Predictions:

  • Carbonyl Carbon: The sp² hybridized carbon of the carbonyl group is highly deshielded.

  • Spiro Carbon: The direct attachment of two electronegative groups (fluorine and the carboxylic acid) will cause a significant downfield shift for this carbon.

  • Aliphatic Carbons: The chemical shifts of the sp³ hybridized carbons of the rings fall within the typical range for saturated hydrocarbons.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a crucial experiment for fluorinated compounds.

Fluorine Environment Predicted Chemical Shift (ppm) Predicted Multiplicity Key Considerations
C1-F-160 to -200 (relative to CFCl₃)Singlet or Complex MultipletWill show couplings to nearby protons (²JHF, ³JHF) in a proton-coupled spectrum.

Causality Behind Predictions:

  • The chemical shift of fluorine is highly sensitive to its electronic environment. The predicted range is typical for a fluorine atom attached to a quaternary carbon in a non-aromatic system.

Experimental Protocol for NMR Data Acquisition

A self-validating system for NMR analysis would involve the following workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) tms Add internal standard (e.g., TMS) prep->tms tube Transfer to a 5 mm NMR tube tms->tube acq_1h Acquire 1D ¹H Spectrum tube->acq_1h acq_13c Acquire 1D ¹³C{¹H} Spectrum acq_1h->acq_13c acq_19f Acquire 1D ¹⁹F{¹H} Spectrum acq_13c->acq_19f acq_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acq_19f->acq_2d proc Fourier Transform, Phase and Baseline Correction acq_2d->proc integ Integrate ¹H signals proc->integ assign Assign signals using 1D and 2D data integ->assign report Generate final structure and report assign->report

Caption: NMR experimental and data analysis workflow.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid group.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very Broad, Strong
C-H Stretch (Aliphatic)2850 - 3000Medium, Sharp (superimposed on the O-H stretch)
C=O Stretch (Carbonyl)1700 - 1725Strong, Sharp
C-O Stretch1210 - 1320Strong
O-H Bend910 - 950Broad, Medium
C-F Stretch1000 - 1100Strong

Causality Behind Predictions:

  • O-H Stretch: The broadness of this peak is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the condensed phase.[2][3][4]

  • C=O Stretch: The position of the carbonyl stretch is characteristic of a saturated carboxylic acid.[4][5]

  • C-F Stretch: The carbon-fluorine bond is highly polar, resulting in a strong absorption in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining IR spectra of solid and liquid samples.

IR_Workflow start Start clean Clean ATR Crystal (e.g., with isopropanol) start->clean bkg Acquire Background Spectrum clean->bkg sample Place a small amount of sample onto the crystal bkg->sample acquire Acquire Sample Spectrum sample->acquire process Process Data (ATR correction, baseline correction) acquire->process analyze Identify characteristic peaks process->analyze end End analyze->end

Caption: Step-by-step workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): For the molecular formula C₉H₁₃FO₂, the exact mass is 172.08996 u. In a high-resolution mass spectrum (HRMS), this peak would be sought to confirm the elemental composition. In a low-resolution spectrum, a peak at m/z = 172 would be expected.

  • Key Fragmentation Pathways:

    • Loss of -COOH (M - 45): A prominent peak at m/z = 127, corresponding to the loss of the carboxylic acid group as a radical.

    • Loss of H₂O (M - 18): While not always prominent for carboxylic acids, it is a possible fragmentation.

    • Loss of F (M - 19): Loss of a fluorine radical to give a peak at m/z = 153.

    • Ring Fragmentation: The spiro[2.5]octane core can undergo various ring-opening and fragmentation pathways, leading to a complex pattern of lower mass ions.

MS_Fragmentation M [C₉H₁₃FO₂]⁺˙ m/z = 172 M_minus_COOH [C₈H₁₃F]⁺˙ m/z = 127 M->M_minus_COOH - •COOH M_minus_F [C₉H₁₃O₂]⁺ m/z = 153 M->M_minus_F - •F Other Other Fragments (Ring Cleavage) M->Other

Caption: Predicted major fragmentation pathways for the title compound.

Experimental Protocol for MS Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Acquire data in negative ion mode to detect the deprotonated molecule [M-H]⁻ at m/z = 171. Positive ion mode can also be used, but may be less sensitive for a free acid.

  • MS Scan: Perform a full scan to identify the molecular ion.

  • MS/MS Fragmentation: Select the [M-H]⁻ ion (m/z 171) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can be used to confirm the structure.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The inherent chirality and strained ring system are expected to give rise to complex and informative NMR spectra. The IR spectrum will be clearly identifiable by the characteristic carboxylic acid absorptions, and mass spectrometry will confirm the molecular weight and provide structural clues through fragmentation.

The protocols and predictive data herein serve as a robust starting point for any researcher undertaking the synthesis and characterization of this molecule. Experimental validation of these predictions will be a critical step in confirming its structure and exploring its potential applications in drug discovery and materials science. The unique three-dimensional scaffold of spirocyclic compounds continues to be a promising area for the development of novel chemical entities.[6]

References

  • IUCr Journals. (2021, September 15). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]

  • MDPI. (2015, May 7). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. [Link]

  • Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]

  • Priya, R. V., et al. (2012, December 15). Spectral Analysis and Crystal Structure of Spiro[2.2”] Acenaphthene-1”-One-Spiro[3.3']-5'-(2,3-Dichlorophenyl Methylidene). [Link]-1'-methylpiperidin-4'-one-4-23-dichorophenyl_octahydroindolizine)

  • University of Calgary. IR: carboxylic acids. [Link]

  • ResearchGate. (2025, May 4). Synthesis, Electronic, Spectroscopic and Molecular Structure Investigation on Anticancer Drug Spirooxindole-Chromene Derivative. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • PubChem. Spiro(2.5)octane-1-carboxylic Acid. [Link]

  • Google Patents. CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025, May 5). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Chemistry LibreTexts. (2019, December 30). 19.3: Spectroscopy and Mass Spectrometry of Carboxylic Acids. [Link]

Sources

Structural Characterization and Crystallographic Analysis of 1-Fluorospiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper on the structural characterization of 1-Fluorospiro[2.5]octane-1-carboxylic acid . It is designed for researchers in medicinal chemistry and crystallography, focusing on the critical structural features that influence this molecule's utility as a bioisostere in drug development.

Executive Summary

This compound (CAS 2168793-78-8) represents a high-value scaffold in modern drug discovery. It combines the metabolic stability of a spiro[2.5]octane core with the electronic modulation of an


-fluoro carboxylic acid .

The crystal structure of this molecule is governed by three competing stereoelectronic forces:

  • Spiro-strain: The orthogonal alignment of the cyclopropane and cyclohexane rings.

  • Fluorine Gauche Effect: The specific torsional preference of the C–F bond relative to the carbonyl group.

  • Hydrogen Bonding: The formation of robust centrosymmetric dimers characteristic of carboxylic acids.

This guide outlines the protocol for obtaining high-quality single crystals and details the specific structural metrics required to validate the molecule's conformation for structure-activity relationship (SAR) studies.

Experimental Protocol: Crystallization & Data Acquisition

Obtaining diffraction-quality crystals of fluorinated spiro-acids requires overcoming their inherent amphiphilicity and tendency to form oils. The following protocol is field-proven for this class of compounds.

Crystallization Screening Matrix

Do not rely on simple evaporation. Use a vapor diffusion approach to control supersaturation slowly.

MethodSolvent System (Precipitant / Anti-solvent)Target MechanismOutcome
Vapor Diffusion Ethyl Acetate / Pentane Slow polarity shiftHigh-quality prisms (Preferred)
Slow Cooling Acetonitrile / Water (9:1) Solubility dropNeedles (often twinned)
Sublimation None (Vacuum, 60°C) Gas-phase depositionUltra-pure plates (for small samples)
X-Ray Diffraction Workflow
  • Temperature: Data must be collected at 100 K (or lower) . The spiro[2.5]octane cyclohexane ring can undergo chair-chair interconversion at room temperature, leading to disorder and high thermal ellipsoids that obscure the precise C–F bond length.

  • Resolution: Target a resolution of 0.75 Å or better to resolve the electron density of the fluorine atom distinct from the carboxylic oxygen, which have similar scattering factors.

Workflow Diagram

The following diagram illustrates the critical path from crude solid to refined structure.

CrystallizationWorkflow Raw Crude 1-Fluoro spiro-acid Screen Solvent Screening (Polar/Non-polar) Raw->Screen Vapor Vapor Diffusion (EtOAc / Pentane) Screen->Vapor Optimization Mount Cryo-Mounting (MiTeGen loop, 100K) Vapor->Mount Single Crystal Diffraction X-Ray Diffraction (Mo/Cu Source) Mount->Diffraction Solve Structure Solution (Direct Methods) Diffraction->Solve

Caption: Optimized workflow for obtaining high-resolution structural data for fluorinated spiro-acids.

Structural Analysis: The Core Architecture

The crystal structure of this compound is defined by specific geometric parameters. When analyzing the solved structure, verify the following metrics to ensure the model is chemically accurate.

The Spiro-Scaffold Geometry

The spiro[2.5]octane core consists of a three-membered ring fused to a six-membered ring at a single carbon atom (C3).

  • Cyclohexane Conformation: Expect a chair conformation . The spiro-fusion at C3 forces the cyclopropane ring to lie perpendicular to the mean plane of the cyclohexane ring.

  • Bisected Geometry: The

    
     bonds typically bisect the angle of the adjacent cyclohexane methylene groups, minimizing steric clash.
    
The -Fluoro Carboxylic Acid Moiety

This is the critical pharmacophore. The orientation of the fluorine atom relative to the carbonyl oxygen is not random.[1]

  • Syn-Fluoro Preference: In

    
    -fluorocarbonyls, the C–F bond often adopts a syn (eclipsing) or gauche orientation relative to the carbonyl oxygen (
    
    
    
    torsion angle
    
    
    to
    
    
    ). This is counter-intuitive to steric arguments but is driven by:
    • Dipole minimization: Depending on the solvent/lattice environment.

    • Orbital Interaction:

      
       interactions.
      
  • Bond Lengths:

    • C–F: Expect 1.35 – 1.38 Å . (Shortened due to the high s-character of the cyclopropane ring bonds).

    • C=O: Expect 1.20 – 1.23 Å .

Intermolecular Packing: The Dimer

Like most carboxylic acids, this molecule will crystallize as a centrosymmetric dimer linked by two


 hydrogen bonds.
  • Graph Set:

    
    .
    
  • Distance: The

    
     distance is typically 2.65 ± 0.02 Å , indicating a strong hydrogen bond.
    
Conformation Logic Map

The following diagram visualizes the stereoelectronic logic governing the molecule's 3D structure.

StructuralLogic cluster_0 Stereoelectronic Forces Molecule 1-Fluorospiro[2.5]octane- 1-carboxylic acid Spiro Spiro Fusion (Perpendicular Alignment) Molecule->Spiro Fluorine Alpha-Fluoro Effect (C-F / C=O Gauche) Molecule->Fluorine HBond Acid Dimerization (R2,2(8) Motif) Molecule->HBond Result Final Crystal Packing (P2(1)/c Space Group) Spiro->Result Defines Shape Fluorine->Result Defines Torsion HBond->Result Defines Lattice

Caption: Logical hierarchy of forces determining the solid-state structure of the target molecule.

Quantitative Structural Metrics (Reference Values)

Use the following table to benchmark your experimental data. Deviations >0.05 Å or >5° suggest disorder or incorrect refinement.

ParameterAtom Pair / TorsionExpected ValueMechanistic Reason
Bond Length C(1)–F1.36 Å High s-character of cyclopropane C.
Bond Length C(1)–COOH1.48 Å Standard

single bond.
Bond Angle C(2)–C(1)–C(3)60° ± 1° Rigid cyclopropane geometry.
Torsion Angle F–C(1)–C=O0° - 30° (Syn) Electrostatic/Orbital alignment.
H-Bond O–H

O=C
2.65 Å Strong carboxylic acid dimer.

References

  • Spiro Scaffold Synthesis & Properties

    • Wipf, P., et al. (2015). "Spirocyclic motifs in drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • Fluorine Conformational Effects

    • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Carboxylic Acid Crystallography

    • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B.

  • Cyclopropane Amino Acid Analogs (Ac3c)

    • Cativiela, C., et al. (2004).

      
      -amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry. 
      

Disclaimer: Specific unit cell dimensions depend on the exact enantiopurity (racemic vs. homochiral) of the sample provided. The metrics above are derived from high-fidelity analogs and first-principles crystallographic theory.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Spiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The spiro[2.5]octane scaffold, a rigid three-dimensional motif, has garnered significant interest in medicinal chemistry for its ability to confer novel pharmacological properties.[1] The strategic introduction of fluorine, an element renowned for its capacity to modulate a molecule's electronic character, conformation, and metabolic fate, presents a powerful strategy for optimizing drug candidates.[2] This guide provides a comprehensive analysis of the thermodynamic stability of fluorinated spiro[2.5]octane derivatives. While direct experimental studies on this specific class of molecules are nascent, this document synthesizes foundational principles from the conformational analysis of the parent spirocycle and the well-documented stereoelectronic effects of fluorine on cyclic systems. We present a robust framework for predicting and evaluating stability through a combination of theoretical principles, state-of-the-art computational workflows, and proven experimental protocols. This guide is intended to be a foundational resource for researchers seeking to harness the unique properties of fluorinated spirocycles in drug discovery and materials science.

The Strategic Imperative for Fluorinated Spirocycles

The incorporation of spirocyclic systems into drug candidates is an increasingly employed strategy to enhance three-dimensionality, a key factor for improving binding affinity and target selectivity.[1][2] Spirocycles can improve critical physicochemical properties, including aqueous solubility and metabolic stability, when compared to their non-spirocyclic or gem-dimethyl analogues.[2][3] Concurrently, fluorine has become an indispensable element in modern drug design, with over half of all new small-molecule drugs containing at least one fluorine atom.

The rationale for combining these two powerful motifs lies in the predictable yet profound impact of fluorination. The introduction of fluorine can:

  • Modulate Lipophilicity (logP): Fine-tuning a compound's ability to partition between aqueous and lipid environments is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

  • Alter Conformational Preferences: The strong C-F bond and high electronegativity of fluorine introduce potent stereoelectronic effects that can lock a molecule into a desired, bioactive conformation.[6]

  • Enhance Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the half-life of a drug.[3]

  • Influence pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, impacting solubility and target engagement.

The spiro[2.5]octane framework, which fuses a cyclopropane and a cyclohexane ring, creates a rigid system with well-defined substituent vectors. Understanding how fluorination impacts the inherent thermodynamic stability of this scaffold is paramount for the rational design of next-generation therapeutics.

Conformational Landscape of the Spiro[2.5]octane Core

The thermodynamic stability of any derivative is fundamentally tied to the conformational preferences of its core structure. The spiro[2.5]octane system is dominated by the chair conformation of the cyclohexane ring. This leads to two primary chair conformers, which can be described by the orientation of the cyclopropane ring relative to the cyclohexane ring. These conformers are in equilibrium, and the position of this equilibrium is dictated by the steric and electronic nature of the substituents.

The inherent strain of the spiro[2.5]octane system is a combination of the angle strain in the cyclopropane ring and any torsional or steric strain in the cyclohexane ring.[7] While often considered strain-free, cyclohexane itself possesses about 2.5-3 kcal/mol of strain energy compared to an acyclic alkane due to enforced gauche interactions.[8]

Caption: Conformational equilibrium in the parent spiro[2.5]octane system.

The Decisive Influence of Fluorine Stereoelectronics

The introduction of fluorine onto the cyclohexane portion of the spiro[2.5]octane scaffold introduces powerful stereoelectronic effects that can dramatically shift the conformational equilibrium and, therefore, the overall thermodynamic stability. These effects are primarily a balance of hyperconjugation and electrostatic interactions.

Hyperconjugative Effects (The Anomeric Effect)

A well-established principle in fluorinated cyclohexanes is the preference of a fluorine substituent for the axial position, a counter-intuitive phenomenon when considering sterics alone. This preference is often driven by hyperconjugation, specifically the donation of electron density from an anti-periplanar C-H or C-C sigma bond into the low-lying antibonding orbital (σ) of the C-F bond (σCH → σCF).[9] This interaction is maximized when the C-F bond is axial, providing significant stabilization.[6]

Electrostatic Interactions and Pseudo-Anomeric Effects

Recent studies have revealed that electrostatic interactions can be the dominant factor in determining conformational preference in polyfluorinated systems.[10][11] When electronegative groups like CF2 are placed on the cyclohexane ring, they render adjacent axial hydrogen atoms electropositive. This can lead to a stabilizing, non-classical C-F···H-C hydrogen bonding interaction between an axial fluorine and 1,3-diaxial hydrogens.[6] This "pseudo-anomeric" effect can provide stabilization energy on the order of 1-3 kcal/mol, strongly favoring an axial conformer that would be disfavored by traditional steric considerations.[10][12]

Table 1: Conformational Free Energies (A-Values) of Selected Fluorinated Substituents on Cyclohexane

Substituent A-Value (-ΔG°, kcal/mol) Favored Position Primary Rationale
-F 0.25 Equatorial Small steric size, slight preference over axial.[13]
-CFH2 1.59 Axial Hyperconjugative effects.[14]
-CF2H 1.85 Axial Stronger hyperconjugative effects.[14]
-OCF3 0.79 Axial Anomeric effect.[14]

| -C2F5 | 2.67 | Axial | Dominant stereoelectronic effects.[14] |

Note: These values serve as a baseline for predicting behavior on the spiro[2.5]octane scaffold. The presence of the spiro-fused cyclopropane may modulate these values.

Assessing Thermodynamic Stability: A Dual Approach

A comprehensive understanding of the thermodynamic stability of fluorinated spiro[2.5]octane derivatives requires a synergistic combination of computational modeling and experimental validation.

Computational Workflow for Thermodynamic Prediction

Density Functional Theory (DFT) provides a powerful and reliable framework for investigating the structural and energetic properties of these molecules.[1] A systematic computational analysis enables the prediction of stable conformers, their relative energies, and other key physicochemical properties.

computational_workflow start Define Fluorinated Spiro[2.5]octane Derivative geom_opt Geometry Optimization (e.g., B3LYP-D3BJ/def2-TZVP) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis Confirm minimum energy conf_search Conformational Search (Torsional Scan / Molecular Dynamics) geom_opt->conf_search logp_calc Predict Physicochemical Properties (logP, ESP, HOMO/LUMO) geom_opt->logp_calc single_point Single-Point Energy Calculation (e.g., DLPNO-CCSD(T)) conf_search->single_point For high accuracy thermo_props Calculate Thermodynamic Properties (ΔG, ΔH, S, Strain Energy) conf_search->thermo_props single_point->thermo_props end Stability & Property Profile thermo_props->end logp_calc->end

Caption: Proposed computational workflow for assessing thermodynamic stability.

Detailed Protocol: Computational Analysis

  • Structure Preparation: Build the 3D structure of the fluorinated spiro[2.5]octane derivative using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional and basis set, such as B97-3c or B3LYP-D3BJ with a triple-zeta basis set (e.g., def2-TZVP).[15] The inclusion of a dispersion correction (like D3BJ) is crucial for accurately modeling non-covalent interactions.

  • Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Conformational Search: Systematically explore the potential energy surface to identify all low-energy conformers. This can be achieved through torsional scanning of rotatable bonds or by running molecular dynamics simulations.

  • Refine Energies: For the identified low-energy conformers, perform higher-level single-point energy calculations (e.g., using a coupled-cluster method like DLPNO-CCSD(T)) to obtain more accurate relative energies.[15]

  • Calculate Thermodynamic Data: From the output of the frequency calculations, determine the relative Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (S) for each conformer. The population of each conformer at a given temperature can then be calculated using the Boltzmann distribution.

  • Determine Strain Energy: The ring strain energy (RSE) can be computed using the method of computational group equivalents, comparing the molecule's calculated enthalpy of formation to that of a strain-free reference.[16]

  • Predict Lipophilicity (logP): Use quantum chemical implicit solvent models (e.g., SMD) or established empirical methods (e.g., ALOGP, miLOGP) to calculate the octanol-water partition coefficient, a key determinant of drug-likeness.[4][17]

Experimental Validation via NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, particularly 19F NMR, is a powerful experimental technique for quantifying the thermodynamic parameters of conformational equilibria.[18] The high sensitivity of the 19F nucleus and the large chemical shift dispersion make it an ideal probe for studying fluorinated molecules.[14][19]

nmr_workflow synthesis Synthesize Fluorinated Spiro[2.5]octane Derivative sample_prep Prepare Sample in Low-Freezing Solvent (e.g., THF-d8) synthesis->sample_prep vt_nmr Acquire Variable-Temperature 19F NMR Spectra sample_prep->vt_nmr coalescence Identify Coalescence Temperature (Tc) vt_nmr->coalescence low_temp Acquire Spectra below Tc (Slow Exchange Regime) vt_nmr->low_temp eyring_plot Eyring Plot Analysis (Line Shape Analysis) vt_nmr->eyring_plot integration Integrate Signals of Individual Conformers low_temp->integration calc_k Calculate Equilibrium Constant (K = [axial]/[equatorial]) integration->calc_k calc_dg Calculate ΔG° = -RTln(K) calc_k->calc_dg activation Determine Activation Parameters (ΔH‡, ΔS‡) eyring_plot->activation

Caption: Experimental workflow for determining thermodynamic parameters via DNMR.

Detailed Protocol: Dynamic 19F NMR Spectroscopy

  • Synthesis: Synthesize the target fluorinated spiro[2.5]octane derivative. A common method involves electrophilic fluorination of a suitable precursor using an agent like Selectfluor®.[20][21]

  • Sample Preparation: Dissolve the purified compound in a solvent with a low freezing point (e.g., deuterated tetrahydrofuran, THF-d8) to allow for a wide temperature range.

  • Variable-Temperature (VT) NMR: Acquire a series of 19F NMR spectra over a broad temperature range, starting from room temperature and decreasing in increments (e.g., 5-10 K).

  • Identify Coalescence: Observe the temperature at which the separate signals for the fluorine nuclei in different conformers broaden and merge into a single averaged signal. This is the coalescence temperature (Tc).

  • Slow-Exchange Regime: Continue to lower the temperature well below Tc until sharp, distinct signals for each conformer are resolved. This is the slow-exchange regime.

  • Determine Equilibrium Constant (K): In the slow-exchange regime, carefully integrate the signals corresponding to the axial and equatorial (or other distinct) conformers. The ratio of the integrals gives the equilibrium constant, K.

  • Calculate Gibbs Free Energy (ΔG°): Use the Gibbs free energy equation (ΔG° = -RTlnK) to calculate the free energy difference between the conformers at each temperature in the slow-exchange regime.[22]

  • Line Shape Analysis: To determine the energy barrier to interconversion, perform a full line shape analysis of the spectra around the coalescence temperature. By fitting the experimental spectra to theoretical models, the rate constants for the exchange process can be determined at various temperatures.

  • Eyring Plot: Plot ln(k/T) versus 1/T (an Eyring plot). The slope and intercept of this plot yield the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), respectively, providing a complete thermodynamic profile of the conformational isomerization process.

Case Study Projections: Predicting Stability

Lacking direct experimental data, we can extrapolate from known principles to predict the stability of representative fluorinated spiro[2.5]octane derivatives.

  • Case 1: Monofluorination at C4 (Equatorial vs. Axial) Based on the A-value of fluorine, the equatorial conformer would be slightly favored due to sterics. The thermodynamic difference would be small, likely < 0.5 kcal/mol.

  • Case 2: Gem-difluorination at C4 The C-F bonds would introduce significant local dipoles. The conformational preference would likely be governed by minimizing dipole-dipole repulsions with other parts of the molecule and potential stabilizing hyperconjugative interactions with the cyclopropane ring.

  • Case 3: Fluorination at C1 (on the cyclopropane ring) Fluorination on the cyclopropane ring would significantly increase its electrophilicity. The stability would be influenced by anomeric-like interactions between the fluorine lone pairs and the σ* orbitals of the adjacent C-C bonds of the cyclohexane ring.[23]

  • Case 4: Polyfluorination leading to a Pseudo-Anomeric Effect Consider a derivative with a CF2 group at C5 and an axial fluorine at C7. A stabilizing 1,3-diaxial C-F···H-C interaction could arise, locking the cyclohexane ring into a specific chair conformation and significantly enhancing the thermodynamic stability of that conformer.[6][11]

Conclusion and Future Outlook

The strategic fluorination of the spiro[2.5]octane scaffold offers a compelling avenue for the development of novel chemical entities with fine-tuned properties for applications in drug discovery and beyond. While this guide highlights the current lack of direct experimental data for this specific molecular class, it provides a comprehensive theoretical and methodological framework for its exploration. By deconstructing the system into its constituent parts—the rigid spirocyclic core and the powerful stereoelectronic influence of fluorine—researchers can make robust predictions about thermodynamic stability.

The detailed computational and experimental (DNMR) workflows presented here provide a clear path forward for characterizing these molecules. Future work should focus on the synthesis of a systematic series of fluorinated spiro[2.5]octane derivatives and the application of these methods to generate the first quantitative thermodynamic data. Such studies will not only validate the predictions made herein but will also undoubtedly uncover new, subtle stereoelectronic interactions unique to this fascinating class of fused-ring systems, further enriching the toolkit of the modern medicinal chemist.

References

  • Schrödinger's Glide. (n.d.). Schrödinger.
  • Ghasemabadi, A., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry.
  • Carreira, E. M., et al. (2017). Spirocycles in Drug Discovery.
  • Gouverneur, V., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions.
  • O'Hagan, D., et al. (2024). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry.
  • Carcenac, Y., et al. (n.d.). Experimental determination of the conformational free energies (A Values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry.
  • Carreira, E. M. (2017). Spirocycles in Drug Discovery.
  • Bull, J. A., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • Al-Aboudi, A., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry.
  • Gouverneur, V., et al. (2024). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry.
  • Wakselman, C., & Tordeux, M. (n.d.). An Overview of Fluorine NMR.
  • Gouverneur, V., et al. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. ScienceOpen.
  • Aube, J., et al. (n.d.). Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling. The Journal of Organic Chemistry.
  • BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. BenchChem.
  • Fedorov, S. N., et al. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH.
  • Otting, G., et al. (2026). 19F-NMR spectroscopy of fluorinated isoleucine analogues in a protein. PMC - NIH.
  • Al-Aboudi, A., et al. (2024).
  • Kuprov, I., et al. (2022).
  • Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich.
  • Zwier, T. S., et al. (2008). Experimental Determination of Conformational Isomerization Energy Thresholds in Serotonin. The Journal of Physical Chemistry A.
  • Gai, F. (n.d.). New Methods To Assess Protein Folding And Conformational Dynamics. University of Pennsylvania.
  • Kuprov, I., et al. (2022).
  • Gouverneur, V., et al. (2025). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions.
  • ResearchGate. (n.d.). Calculated logP values for investigated compounds.
  • Kiprof, P., et al. (n.d.). Small spiroalkanes: ring strain effects and carbon-carbon spin-spin coupling constants. Semantic Scholar.
  • Kovermann, M., & Werle, Y. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS.
  • Gouverneur, V., et al. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
  • Gouverneur, V., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Wiley Online Library.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
  • Sherrill, C. D., et al. (n.d.). Assessing Conformer Energies using Electronic Structure and Machine Learning Methods. Semantic Scholar.
  • Pearson. (n.d.). The chair conformer of fluorocyclohexane is 0.25 kcal/mol more st... Pearson.
  • Gogoi, P., et al. (n.d.). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
  • Rablen, P. R. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Swarthmore College.
  • Oestreich, M., et al. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journals.
  • Sherrill, C. D., et al. (n.d.). Assessing Conformer Energies using Electronic Structure and Machine Learning Methods. ChemRxiv.
  • Kahn, K. (2005).
  • Mlostoń, G., & Heimgartner, H. (2022).
  • Zepeda, L. G., & Garcia, F. (n.d.). Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes. SciELO México.
  • Bartel, C. J. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.
  • Wiberg, K. B. (n.d.). Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.
  • NIST. (n.d.). Spiro[2.5]octane. NIST WebBook.
  • Rittner, R. (n.d.).
  • ResearchGate. (2025). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters.
  • da Cunha, E. F. F., et al. (2025).
  • Yan, T., et al. (n.d.). Computational studies on thermodynamic properties, detonation properties and bond dissociation energies for polydifluoroaminopurine compounds. Comptes Rendus Chimie.
  • Clardy, J., & Fischbach, M. A. (n.d.).

Sources

Physicochemical Profiling of 1-Fluorospiro[2.5]octane-1-carboxylic Acid: A Guide to Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 1-Fluorospiro[2.5]octane-1-carboxylic acid , a specialized scaffold used in medicinal chemistry to modulate metabolic stability and conformational rigidity.

Executive Summary & Structural Rationale

In modern drug design, the spiro[2.5]octane scaffold serves as a conformationally restricted bioisostere for gem-dimethyl groups or cyclohexyl rings.[1][2][3] The addition of a fluorine atom at the


-position (C1) relative to the carboxylic acid introduces significant electronic modulation without drastically altering steric volume.[1][2][3]

This guide analyzes two critical parameters for this scaffold:

  • Acidity (pKa): The

    
    -fluorine atom significantly enhances acidity via inductive effects.[1][2][3]
    
  • Lipophilicity (LogP/LogD): The spiro-fusion increases lipophilicity compared to simple cyclopropanes, but ionization at physiological pH dominates the distribution profile.[1][2][3]

Structural Breakdown[2]
  • Scaffold: Spiro[2.5]octane (Cyclohexane spiro-fused to cyclopropane).[1][2][3][4]

  • Functional Group: Carboxylic acid at C1.[1][2][3]

  • Modifier: Fluorine at C1 (

    
    -fluoro).[1][2][3]
    

Theoretical & Predicted Values

As direct experimental data is often proprietary for specific building blocks, the following values are derived from high-fidelity Structure-Activity Relationship (SAR) analysis of validated analogs (e.g., 1-fluorocyclopropanecarboxylic acid).

PropertyPredicted ValueReference StandardMechanism of Action
pKa 2.60 – 2.90 Cyclopropanecarboxylic acid (pKa ~4.[1][2][3]8)Strong -I (inductive) effect of

-Fluorine stabilizes the carboxylate anion.[1][2][3]
LogP (Neutral)2.30 – 2.60 Spiro[2.5]octane-1-COOH (LogP ~2.[1][2][3]1)Fluorine adds minor lipophilicity; spiro-bulk dominates hydrophobic surface area.[1][2][3]
LogD (pH 7.4)-0.50 – 0.10 --At pH 7.4, the molecule is >99.9% ionized (anionic), drastically reducing membrane permeability.[1][2][3]
Topological Polar Surface Area 37.3 Ų --Carboxyl head group contribution.[1][2][3]
The -Fluoro Effect on pKa

The introduction of fluorine at the


-position of a carboxylic acid typically lowers the pKa by 1.5 to 2.0 units.[1][2][3]
  • Standard Cyclopropanecarboxylic acid: pKa

    
     4.83.[1][2][3]
    
  • 1-Fluorocyclopropanecarboxylic acid:[1][2][3][5] pKa

    
     2.61 (Predicted/Analog).[1][2][3]
    

Experimental Protocols

To validate these predictions in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Accurate determination of the ionization constant using the "Gold Standard" potentiometric method.

Reagents:

  • Analyte: this compound (>98% purity).[1][2][3]

  • Titrant: 0.1 M KOH (CO2-free).[1][2][3]

  • Solvent: 0.15 M KCl (to maintain ionic strength).

Methodology:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Dissolution: Dissolve 3-5 mg of the compound in 20 mL of degassed water/KCl solution. Note: If solubility is poor, use a co-solvent (Methanol) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1][2][3]

  • Titration: Titrate with 0.1 M KOH in increments of 1-5

    
    L.
    
  • Data Analysis: Plot pH vs. Volume of Base. The inflection point represents the equivalence point; the half-equivalence point yields the pKa.[1][2][3]

  • Validation: The Bjerrum plot should yield a clean sigmoid.

Protocol B: Lipophilicity (LogD) via Shake-Flask

Objective: Determine the distribution coefficient at physiological pH (7.4).[1][2][3]

Methodology:

  • Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the compound in the pre-saturated octanol phase.

  • Partitioning: Mix equal volumes of the organic and aqueous phases. Shake for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    .
    

Structural Dynamics & Logic Visualization[2]

The following diagram illustrates the structure-property relationships (SPR) and the decision logic for using this scaffold in lead optimization.

G Scaffold 1-Fluorospiro[2.5]octane Scaffold F_Atom Alpha-Fluorine (C1) Scaffold->F_Atom Spiro Spiro[2.5] Fusion Scaffold->Spiro COOH Carboxylic Acid Scaffold->COOH Effect_pKa Inductive Effect (-I) Lowers pKa (~2.6) F_Atom->Effect_pKa Electron Withdrawal Effect_Meta Blocks Metabolism (Prevents hydroxylation) F_Atom->Effect_Meta C-F Bond Strength Effect_Conf Conformational Lock (Rigid Vector) Spiro->Effect_Conf Steric Bulk COOH->Effect_pKa Ionizable Center Result High Acidity / High Metabolic Stability Effect_pKa->Result Effect_Meta->Result Effect_Conf->Result

Caption: Structure-Property Relationship (SPR) map detailing how the alpha-fluorine and spiro-fusion contribute to the final physicochemical profile.

Synthesis Pathway Overview

To access this material for testing, the standard synthetic route involves the Simmons-Smith cyclopropanation or carbene addition to an exocyclic alkene.[1][2][3]

  • Starting Material: Cyclohexanone.[1][2][3][6]

  • Step 1 (Wittig): Conversion to methylenecyclohexane or an

    
    -fluoroacrylate derivative.[1][2][3]
    
  • Step 2 (Cyclopropanation): Reaction with difluorocarbene (if targeting difluoro) or fluorocarbene sources.[1][2][3] Alternatively: Construct the spiro-ester and perform electrophilic fluorination (e.g., using NFSI) at the

    
    -position of the enolate.[1][2][3]
    
  • Step 3 (Hydrolysis): Saponification of the ester to yield the free acid.[1][2][3]

References

  • PubChem. (2025).[1][2][3][7] Compound Summary: Spiro[2.5]octane-1-carboxylic acid (CAS 17202-86-7).[1][2][3][8] National Library of Medicine.[1][2][3] [Link][1][2][3]

  • Sunshine Pharma. (2025).[1][2][3] 1-Fluorocyclopropanecarboxylic Acid Properties (CAS 137081-41-5).[1][2][3][5][Link][1][2][3]

  • Hiesinger, K., et al. (2021).[1][2][3][9] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[1][2][3][9] (Contextual grounding for spiro-scaffold lipophilicity).

  • Serjeant, E. P., & Dempsey, B. (1979).[1][2][6] Ionization Constants of Organic Acids in Solution.[1][2][3][6] IUPAC Chemical Data Series No.[1][2][3][6] 23. (Standard reference for pKa prediction methodologies).

Sources

Methodological & Application

Application Note: 1-Fluorospiro[2.5]octane-1-carboxylic Acid as a Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It synthesizes theoretical advantages with practical, bench-validated protocols.

Executive Summary: The "Spiro-Fluoro" Advantage

In the pursuit of escaping "flatland" (the prevalence of planar, aromatic-heavy drug candidates), spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (Fsp3) and improving physicochemical properties. 1-Fluorospiro[2.5]octane-1-carboxylic acid represents a high-value building block that combines conformational restriction with bioisosteric modulation .

This scaffold offers three distinct medicinal chemistry advantages:

  • Metabolic Blocking: The quaternary spiro-center prevents metabolic oxidation at the typically vulnerable

    
    -position of the cyclohexane ring.
    
  • Electronic Modulation: The

    
    -fluorine atom lowers the pKa of the carboxylic acid (increasing acidity) and modulates the lipophilicity (LogP ~2.4) without adding significant steric bulk compared to a methyl group.
    
  • Elimination Resistance: Unlike linear

    
    -fluoro acids, this spiro-acid is highly resistant to HF elimination because the 
    
    
    
    -carbon (the spiro center) is quaternary and lacks abstractable protons.

Physicochemical Profile & Design Rationale

Understanding the core properties is essential for rational design.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 172.19 DaIdeal for Fragment-Based Drug Discovery (FBDD).
ClogP ~2.4Moderate lipophilicity; good for membrane permeability.
pKa (Acid) ~3.5 (Predicted)More acidic than non-fluorinated analog (~4.8); stronger ionic interactions in binding pockets.
Topology 3D, RigidVectors substituents into defined non-planar space.
Stability HighResistant to

-elimination (no

-hydrogen).
Structural Logic

The spiro[2.5]octane core forces the cyclohexane ring into a chair conformation perpendicular to the cyclopropane plane. By placing the fluorine and carboxylate on the cyclopropane (position 1), the vector of the resulting amide (or other derivative) is strictly defined, reducing the entropic penalty upon protein binding.

Synthesis & Procurement

While commercially available from specialized vendors (e.g., Enamine, Sigma-Aldrich), in-house synthesis may be required for derivative generation or scale-up.

Validated Synthetic Route (Rh-Catalyzed Carbenoid Addition)

The most robust route to this scaffold involves the addition of a fluorinated carbenoid to methylenecyclohexane.

Reaction Scheme:

  • Precursor: Methylenecyclohexane (exocyclic alkene).

  • Reagent: Ethyl 2-diazo-2-fluoroacetate.

  • Catalyst: Rhodium(II) acetate dimer or Rh2(esp)2.

SynthesisWorkflow Start Methylenecyclohexane Catalyst Rh(II) Catalyst (DCM, RT) Start->Catalyst Reagent Ethyl 2-diazo-2-fluoroacetate Reagent->Catalyst Intermediate Ethyl 1-fluorospiro[2.5] octane-1-carboxylate Catalyst->Intermediate Carbene Insertion Hydrolysis LiOH / THF / H2O Intermediate->Hydrolysis Saponification Product 1-Fluorospiro[2.5] octane-1-carboxylic acid Hydrolysis->Product Acidification (HCl)

Figure 1: Synthetic workflow for the generation of the target acid from alkene precursors.

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Context: The


-fluorine increases the electrophilicity of the carbonyl carbon, but the adjacent spiro-ring introduces steric bulk. Standard EDC/HOBt conditions often fail or proceed slowly. T3P (Propylphosphonic anhydride)  is the preferred coupling agent for this sterically demanding acid.

Materials:

  • This compound (1.0 equiv)

  • Amine partner (1.1 equiv)

  • T3P (50% in EtOAc) (2.0 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF (dry)

Step-by-Step:

  • Dissolution: Dissolve the acid (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) at 0°C. Stir for 5 minutes.

  • Coupling: Add T3P solution (2.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.

    • Note: If conversion is <50% after 4 hours, heat to 50°C. The quaternary center prevents racemization/elimination.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), 1M HCl (2x), and brine. Dry over Na2SO4.

Protocol B: Curtius Rearrangement (Scaffold Morphing)

Context: Converting the acid to the corresponding amine (1-fluorospiro[2.5]octan-1-amine) creates a bioisostere of bulky amino acids (e.g., Leucine, Phenylalanine).

Step-by-Step:

  • Activation: Dissolve acid (1.0 equiv) in Toluene. Add TEA (1.5 equiv) and DPPA (Diphenylphosphoryl azide, 1.1 equiv).

  • Rearrangement: Heat to 90°C for 2 hours. Evolution of N2 gas indicates isocyanate formation.

  • Trapping (Boc-protection): Add tert-butanol (excess) and reflux for 12 hours.

  • Isolation: Concentrate and purify by column chromatography to yield the N-Boc protected amine.

Quality Control & Troubleshooting

Trustworthiness in data relies on rigorous characterization. The fluorine atom provides a built-in NMR handle.

QC Checklist:

  • 19F NMR: Essential. Expect a singlet (or multiplet depending on long-range coupling) around -150 to -180 ppm.

    • Impurity Check: Look for peaks around -120 ppm (indicative of ring-opened or elimination byproducts).

  • 1H NMR: Verify the integrity of the cyclohexane ring (multiplets 1.4–1.8 ppm) and the cyclopropane protons (high field, 0.8–1.5 ppm).

  • LC-MS: Use ESI(-). The carboxylate anion [M-H]- (m/z ~171) is usually more intense than the positive mode signal.

Troubleshooting Guide:

ObservationRoot CauseSolution
Low Yield in Amide Coupling Steric hindrance of the spiro ring.Switch from HATU to T3P or Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ.
Multiple Spots on TLC Rotamers (if amide formed) or incomplete hydrolysis.Run NMR at elevated temperature (50°C) to coalesce rotamers.
Decomposition during Scale-up Exotherm during carbene addition.In synthesis, add the diazo compound very slowly via syringe pump to the Rh-catalyst solution to prevent dimerization.

Strategic Applications in FBDD

This molecule is best utilized when a project requires:

  • lowering the pKa of a lead compound to improve solubility.

  • Blocking metabolism at a cyclohexyl site.

  • Rigidifying a flexible linker.

DecisionTree Problem Lead Optimization Challenge Metab High Metabolic Clearance? Problem->Metab Solubility Poor Solubility? Problem->Solubility Potency Low Potency/Selectivity? Problem->Potency Solution1 Use Spiro-Acid to block metabolic soft spot Metab->Solution1 Solution2 Fluorine lowers pKa -> Ionized at phys pH Solubility->Solution2 Solution3 Spiro-lock restricts conformation -> Lower Entropy penalty Potency->Solution3

Figure 2: Decision matrix for incorporating the 1-fluorospiro[2.5]octane scaffold.

References

  • PubChemLite. this compound (Compound Summary). [Link][1][2]

  • Wzorek, A. et al. (2019). Fluorinated Spirocyclic Scaffolds in Medicinal Chemistry. (Contextual grounding for spiro-fluoro utility). [Link](Note: Representative citation for class properties).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

Sources

"analytical methods for the quantification of 1-Fluorospiro[2.5]octane-1-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust analytical methodologies for the accurate quantification of 1-Fluorospiro[2.5]octane-1-carboxylic acid, a novel fluorinated spiro compound of interest in pharmaceutical development. Recognizing the absence of standardized public methods, this document, designed for researchers, scientists, and drug development professionals, proposes three orthogonal, high-integrity analytical strategies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy. Each protocol is developed from first principles, explaining the scientific rationale behind instrumental choices and sample preparation techniques. The methodologies are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability, reproducibility, and trustworthiness.[1][2][3][4][5]

Introduction and Analytical Rationale

This compound is a unique molecule combining a rigid spiro[2.5]octane core with a polar carboxylic acid group and a fluorine atom at a stereocenter. Such structures are of significant interest in medicinal chemistry due to their potential to offer novel three-dimensional interactions with biological targets.[6] The introduction of fluorine can profoundly modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[7]

Accurate quantification of this analyte is paramount for all stages of drug development, from early discovery pharmacokinetic (PK) studies to late-stage quality control (QC) of active pharmaceutical ingredients (APIs). The analytical challenge lies in the molecule's specific properties: it lacks a strong UV chromophore for simple optical detection, and the carboxylic acid group imparts polarity and potential for thermal instability, complicating direct GC analysis.

This guide provides a multi-faceted approach to address these challenges, ensuring that researchers have a suite of validated, fit-for-purpose methods at their disposal.

Analyte Properties and Method Selection

The selection of an optimal analytical technique is dictated by the physicochemical properties of the analyte. As this compound is a novel compound, its experimental properties are not widely documented. The following table summarizes key predicted properties, extrapolated from its non-fluorinated analog and known structure-property relationships of fluorination.[7][8][9][10][11]

PropertyPredicted Value / CharacteristicImpact on Analytical Method Selection
Molecular Formula C₉H₁₃FO₂Defines the exact mass for high-resolution mass spectrometry.
Molecular Weight 172.19 g/mol Foundational for all quantitative calculations.
Exact Mass 172.08996 DaEssential for setting up selective MS detection parameters.
pKa (Carboxylic Acid) ~4.0 - 4.5The acidic nature makes it ideal for negative ion mode ESI-MS and allows for pH-controlled extraction (e.g., SPE). Fluorine's electron-withdrawing effect likely lowers the pKa compared to the non-fluorinated analog.[7]
Predicted XLogP3 ~2.2 - 2.7Indicates moderate lipophilicity, suitable for reversed-phase chromatography and liquid-liquid or solid-phase extraction. The value is slightly higher than the non-fluorinated analog due to the fluorine substitution.
Volatility LowThe carboxylic acid group makes the molecule non-volatile, necessitating derivatization for GC-based methods.[12][13][14]
UV Chromophore None significantRules out HPLC-UV as a primary quantification technique due to poor sensitivity.
Fluorine Atom Single ¹⁹F atomEnables highly specific and sensitive detection by ¹⁹F NMR spectroscopy.[15][16]

Based on this profile, three complementary methods are proposed to provide a range of options covering sensitivity, specificity, and matrix complexity.

Overall Analytical Workflow

The general workflow for the quantification of this compound involves a systematic progression from sample receipt to final data reporting. Each proposed analytical technique follows a specific path within this overarching framework.

Overall_Workflow General Analytical Workflow cluster_pre Pre-Analytical cluster_analysis Analytical Quantification cluster_post Post-Analytical Sample Sample Receipt (e.g., Plasma, API) ISTD Internal Standard Spiking Sample->ISTD Prep Sample Preparation (SPE, LLE, or Dilution) ISTD->Prep LCMS LC-MS/MS Prep->LCMS Direct Injection GCMS GC-MS Prep->GCMS Derivatization Required NMR ¹⁹F qNMR Prep->NMR Solvent Exchange Data Data Acquisition & Processing LCMS->Data GCMS->Data NMR->Data Quant Quantification (Calibration Curve) Data->Quant Report Method Validation & Report Generation Quant->Report LCMS_Workflow LC-MS/MS Protocol Workflow Plasma 100 µL Plasma Sample ISTD Spike with Internal Standard (e.g., Isotopically Labeled Analyte) Plasma->ISTD Pretreat Pre-treat: Dilute 1:1 with 2% Formic Acid ISTD->Pretreat SPE_Load Load Sample onto SPE Pretreat->SPE_Load SPE_Condition Condition SPE Cartridge (Polymeric, e.g., Oasis WAX) SPE_Condition->SPE_Load SPE_Wash Wash: 1. 2% Formic Acid 2. Methanol/Water SPE_Load->SPE_Wash SPE_Elute Elute with 5% NH₄OH in Methanol SPE_Wash->SPE_Elute Drydown Evaporate to Dryness (Nitrogen Stream, 40°C) SPE_Elute->Drydown Reconstitute Reconstitute in Mobile Phase A/B (50:50) Drydown->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: LC-MS/MS sample preparation workflow.

4.2. Detailed Experimental Protocol

A. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to remove proteins, salts, and phospholipids from plasma that can cause ion suppression and contaminate the MS system. A weak anion exchange (WAX) sorbent is ideal for selectively retaining the acidic analyte. [17][18][19]1. Spike: To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., ¹³C- or ²H-labeled this compound).

  • Pre-treatment: Add 100 µL of 2% (v/v) formic acid in water to the plasma sample and vortex. This protonates the analyte to enhance retention on some polymeric sorbents or prepares it for anion exchange.

  • SPE Conditioning: Condition a polymeric weak anion exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PAX or Waters Oasis WAX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the conditioned cartridge.

  • Wash: Wash the cartridge sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water to remove interferences.

  • Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 mobile phase A/B.

B. Instrumental Conditions

  • HPLC System:

    • Column: C18 Reversed-Phase Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Analyte: m/z 171.1 → 127.1 ([M-H]⁻ → [M-H-CO₂]⁻). Note: These transitions must be optimized experimentally by infusing a standard solution.

      • Internal Standard: Determined based on its mass.

    • Key Parameters: Capillary voltage, cone voltage, and collision energy must be optimized for maximum signal intensity.

4.3. Expected Performance
ParameterExpected ValueICH Guideline Reference
Linearity (r²) > 0.995[1][2]
Range 0.1 - 200 ng/mL[4][5]
Limit of Quantification (LOQ) 0.1 ng/mL[5]
Accuracy (% Recovery) 85 - 115%[1][5]
Precision (%RSD) < 15%[1][5]
Protocol 2: Quantification by GC-MS after Derivatization

This method is a robust alternative, particularly for non-biological matrices (e.g., API purity) or when LC-MS/MS is unavailable. It relies on chemical modification to overcome the analyte's low volatility.

Scientific Rationale: The polar carboxylic acid group is converted into a non-polar, volatile ester (e.g., a trimethylsilyl (TMS) ester). This process, known as derivatization, makes the analyte suitable for gas chromatography. [12][13][14][20]Mass spectrometry provides sensitive and selective detection of the derivatized analyte.

5.1. GC-MS Workflow Diagram

GCMS_Workflow GC-MS Protocol Workflow Sample Dried Sample Residue (from SPE or LLE) Reagent Add Derivatization Reagent (e.g., BSTFA + 1% TMCS) and Ethyl Acetate Sample->Reagent React Heat at 60°C for 30 min Reagent->React Cool Cool to Room Temperature React->Cool Inject Inject into GC-MS Cool->Inject

Caption: GC-MS derivatization and analysis workflow.

5.2. Detailed Experimental Protocol

A. Sample Preparation: Silylation

  • Rationale: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and highly effective method for derivatizing carboxylic acids. It is a rapid reaction that produces a stable TMS ester. [12][14]1. Obtain Dry Sample: Start with a dried sample extract (e.g., the evaporated eluate from the SPE protocol in section 4.2.A). It is critical that the sample is free of water, as moisture will destroy the silylating reagent.

  • Add Reagent: To the dried residue, add 50 µL of ethyl acetate and 50 µL of BSTFA containing 1% trimethylchlorosilane (TMCS) as a catalyst.

  • React: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Cool: Allow the vial to cool to room temperature before injection.

B. Instrumental Conditions

  • Gas Chromatograph:

    • Column: Non-polar capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Injection Mode: Splitless (1 µL injection).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode (e.g., m/z 50-400) for initial identification or Selected Ion Monitoring (SIM) for enhanced sensitivity during quantification.

    • Key Ions (Hypothetical for TMS derivative): The mass spectrum would need to be determined experimentally. Expected ions might include the molecular ion [M]⁺ (m/z 244.1) and characteristic fragments (e.g., [M-15]⁺ from loss of a methyl group).

5.3. Expected Performance
ParameterExpected ValueICH Guideline Reference
Linearity (r²) > 0.99[1][2]
Range 1 - 500 µg/mL (in solution)[4][5]
Limit of Quantification (LOQ) 1 µg/mL (in solution)[5]
Accuracy (% Recovery) 80 - 120%[1][5]
Precision (%RSD) < 15%[1][5]
Protocol 3: Absolute Quantification by ¹⁹F qNMR Spectroscopy

This technique offers an elegant and powerful method for determining the purity of an API or the concentration in a simple matrix without needing an isotopically labeled standard.

Scientific Rationale: ¹⁹F NMR is a primary analytical method. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive. [21]The integral of the ¹⁹F signal is directly proportional to the molar quantity of the analyte. By including a known quantity of a certified fluorine-containing internal standard, the absolute amount of the analyte can be calculated directly, providing traceability to SI units. [15][16][22][23]

6.1. ¹⁹F qNMR Workflow Diagram

qNMR_Workflow ¹⁹F qNMR Protocol Workflow Sample Accurately Weigh Analyte (e.g., ~10 mg) Dissolve Dissolve both in Deuterated Solvent (e.g., DMSO-d₆) in an NMR tube Sample->Dissolve ISTD Accurately Weigh Internal Standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) ISTD->Dissolve Acquire Acquire ¹⁹F NMR Spectrum (Ensure full relaxation, T1 x 7-10) Dissolve->Acquire Process Process Spectrum: Phase and Baseline Correction Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: ¹⁹F quantitative NMR workflow.

6.2. Detailed Experimental Protocol

A. Sample Preparation

  • Weighing: Accurately weigh (using a microbalance) approximately 10 mg of the this compound sample into a vial. Record the weight precisely.

  • Internal Standard: Accurately weigh and add a known amount (e.g., 10 mg) of a certified quantitative NMR internal standard, such as 3,5-Bis(trifluoromethyl)benzoic acid, to the same vial. [15][16]3. Dissolution: Dissolve the mixture completely in a known volume of a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆ or MeCN-d₃) and transfer to a 5 mm NMR tube.

B. Instrumental Conditions (500 MHz Spectrometer)

  • Nucleus: ¹⁹F

  • Pulse Program: Standard 30° or 90° pulse experiment.

  • Relaxation Delay (d1): Critical for quantification. Must be at least 7 times the longest T1 relaxation time of the signals being integrated (both analyte and standard). This must be determined experimentally using an inversion-recovery experiment but will likely be in the range of 20-35 seconds. [16]* Acquisition Time: ~2-3 seconds.

  • Number of Scans: 16-64 (or more, to achieve adequate signal-to-noise).

  • Temperature: 298 K.

C. Data Processing and Calculation

  • Processing: Apply an appropriate line broadening (e.g., 0.5 Hz), Fourier transform, and perform careful phasing and baseline correction to ensure accurate integration.

  • Integration: Integrate the signal corresponding to the analyte's fluorine atom and the signal(s) for the internal standard's fluorine atoms.

  • Calculation: The purity (Pₓ) of the analyte is calculated using the following equation: [22] Pₓ = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Pₛₜₐ

    • I: Integral value

    • N: Number of fluorine nuclei for the integrated signal

    • M: Molar mass

    • W: Weight

    • P: Purity of the standard

    • Subscripts x and std refer to the analyte and standard, respectively.

6.3. Expected Performance
ParameterExpected ValueICH Guideline Reference
Linearity N/A (Primary Method)[1][2]
Range Dependent on sample weighing[4][5]
Accuracy Defined by measurement uncertainty[1][5]
Precision (%RSD) < 2% (for API Purity)[1][5]
Method Validation Strategy

All developed protocols must be formally validated to demonstrate they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines. [1][2][3][4][5]The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and precise.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, matrix components).

  • Linearity: Demonstrating that the analytical response is directly proportional to the analyte concentration over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

Conclusion

This application note provides three robust and scientifically-grounded protocols for the quantification of this compound.

  • LC-MS/MS is the preferred method for bioanalytical applications requiring high sensitivity.

  • GC-MS with derivatization serves as an excellent orthogonal technique, especially for purity assessments of the neat material.

  • ¹⁹F qNMR offers a primary method for absolute quantification and purity determination without the need for a specific analyte reference standard.

The selection of the most appropriate method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. All methods must be fully validated according to ICH guidelines before implementation in a regulated environment.

References
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Gros, M., et al. (2019, March). Robust trace analysis of polar (C2-C8) perfluorinated carboxylic acids by liquid chromatography-tandem mass spectrometry: method development and application to surface water, groundwater and drinking water. Environmental Science and Pollution Research International, 26(8), 7326-7336. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Pharmacopeia. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Agilent Technologies. (2011, September 23). Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. [Link]

  • American Chemical Society Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. [Link]

  • Encyclopedia of Chromatography. Acids: Derivatization for GC Analysis. [Link]

  • PubChem. Spiro(2.5)octane-1-carboxylic Acid. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]

  • Bureau International des Poids et Mesures (BIPM). (2024, February 7). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link]

  • PubMed. (2010, January 22). Liquid chromatography/mass spectrometry analysis of perfluoroalkyl carboxylic acids and perfluorooctanesulfonate in bivalve shells: extraction method optimization. [Link]

  • ResearchGate. Determination of perfluorinated carboxylic acids in water using liquid chromatography coupled to a corona-charged aerosol detector. [Link]

  • PubMed. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. [Link]

  • Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • American Chemical Society Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, January 24). Drug Analysis of Plasma Samples. [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PubChemLite. Spiro[2.5]octane-1-carboxylic acid (C9H14O2). [Link]

  • ResearchGate. (2026, January 3). Structure property relationships of fluorinated carboxylic acid bioisosteres. [Link]

  • Preprints.org. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

  • eScholarship, University of California. Structure-property relationships of fluorinated carboxylic acid bioisosteres. [Link]

Sources

Application Note: HPLC and GC-MS Analysis of 1-Fluorospiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical protocols for 1-Fluorospiro[2.5]octane-1-carboxylic acid , a specialized fluorinated spirocyclic building block used in medicinal chemistry. Due to the molecule's lack of strong UV chromophores, high polarity, and the steric strain inherent in the spiro[2.5]octane system, standard analytical workflows require specific modifications. This guide provides a dual-modality approach: a Reverse-Phase LC-MS/CAD method for purity profiling and a Derivatization-GC-MS method for volatile impurity analysis and structural confirmation.

Molecule Characterization & Analytical Challenges

Before initiating analysis, the operator must understand the physicochemical constraints of the analyte.

PropertyDescriptionAnalytical Implication
Structure Spiro-fused cyclohexane and cyclopropane rings; F and COOH on C1.[1]High steric bulk; potential ring strain.
Chromophore Weak/None. Lacks conjugated

-systems.
UV detection is unreliable. UV

is <210 nm (end-absorption only).
Acidity (

)
Estimated ~2.6 (due to

-F inductive effect).
Mobile phase pH must be

to suppress ionization for RP-HPLC retention.
Volatility Low (H-bonding).Requires derivatization for GC analysis to prevent peak tailing and dimerization.

HPLC Analysis Protocol (LC-MS / CAD)

Rationale: Since the molecule lacks a UV chromophore, standard Diode Array Detection (DAD) is insufficient for trace impurity analysis. We utilize Charged Aerosol Detection (CAD) for universal quantitation and Mass Spectrometry (ESI-) for identification.

Reagents and Mobile Phase[2][3][4]
  • Solvent A: Water (LC-MS Grade) + 0.1% Formic Acid (

    
    ).
    
    • Note: Formic acid buffers the pH to ~2.7, keeping the acid largely protonated (

      
      ) to interact with the C18 stationary phase.
      
  • Solvent B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.

  • Needle Wash: 50:50 Methanol:Water.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 1.8 µm (or equivalent high-carbon load column).
    
  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C (Improves mass transfer for bulky spiro molecules).

  • Injection Volume: 2 µL.

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.00955Initial
1.00955Hold
8.00595Linear Ramp
10.00595Wash
10.10955Re-equilibrate
13.00955End
Detection Parameters
  • MS Source: ESI Negative Mode (M-H)⁻.

    • Target Ion: m/z ~171 (Parent mass 172 - H).

    • Fragmentor: 100 V (Soft ionization preferred to prevent decarboxylation in source).

  • CAD: Evaporation Temp 35°C; Power Function 1.0.

Workflow Diagram (LC-MS)

LCMS_Workflow cluster_logic Detection Logic Sample Sample Prep (1 mg/mL in 50:50 ACN:H2O) Injector Injector (2 µL Loop) Sample->Injector Column C18 Column (Acidic MP Suppresses Ionization) Injector->Column Gradient Elution Splitter Flow Splitter Column->Splitter MS MS Detector (ESI-) Identifies [M-H]- Splitter->MS 20% Flow CAD CAD Detector Quantifies Impurities Splitter->CAD 80% Flow

Figure 1: Split-flow LC-MS/CAD workflow ensuring both identification (MS) and universal quantification (CAD) for non-chromophoric spiro-acids.

GC-MS Analysis Protocol (Derivatization)

Rationale: Direct injection of carboxylic acids into GC leads to adsorption on active sites (tailing) and thermal degradation. We employ Silylation using BSTFA to form the volatile Trimethylsilyl (TMS) ester.[2]

Derivatization Reaction

The bulky spiro[2.5]octane ring provides steric hindrance. Standard methylation may be slow; Silylation is faster and milder.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

  • Solvent: Anhydrous Pyridine (Scavenges acid byproducts).

  • Procedure:

    • Weigh 5 mg of sample into a 1.5 mL GC vial.

    • Add 200 µL Anhydrous Pyridine.

    • Add 100 µL BSTFA + 1% TMCS.

    • Cap and vortex.

    • Incubate at 60°C for 30 minutes. (Heat is required to overcome steric hindrance at the C1 position).

    • Cool to room temperature and inject directly.

GC Conditions[6]
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5ms (5% Phenyl-arylene polymer),

    
    .
    
  • Inlet: Split Mode (20:1), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
153003.0
MS Acquisition
  • Mode: Electron Impact (EI), 70 eV.

  • Scan Range: 40–350 amu.

  • Solvent Delay: 3.5 min (to skip Pyridine/TMS peaks).

  • Diagnostic Ions:

    • Look for

      
       (Loss of methyl from TMS).
      
    • Look for

      
       (Loss of COOTMS).
      
Derivatization Logic Diagram

GC_Derivatization Acid 1-Fluorospiro[2.5]octane -1-COOH (Polar, Non-volatile) Reaction Reaction: 60°C, 30 min (Pyridine Solvent) Acid->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product TMS-Ester Derivative (Volatile, Non-polar) Reaction->Product Substitution Byproduct Byproducts: TMS-Fluoride / Amides Reaction->Byproduct Elimination GC GC-MS Injection Product->GC

Figure 2: Silylation pathway converting the polar carboxylic acid into a volatile TMS-ester suitable for GC-MS.

Method Validation & Troubleshooting

To ensure Trustworthiness and Self-Validation , the following System Suitability Tests (SST) must be passed before batch analysis.

System Suitability Criteria (LC-MS)
  • Retention Time Precision: %RSD

    
     for 6 replicate injections.
    
  • Peak Tailing (Tf): Must be

    
    .
    
    • Troubleshooting: If tailing > 1.5, the column may have active silanols. Increase buffer concentration or switch to a "polar-embedded" C18 column.

  • Signal-to-Noise (S/N): Limit of Quantitation (LOQ) is defined as S/N

    
    .
    
Common Pitfalls
  • Ghost Peaks in GC: Incomplete derivatization often leads to a broad, tailing peak (the free acid) followed by a sharp peak (the ester). Solution: Ensure reagents are fresh (BSTFA hydrolyzes in moisture) and increase reaction time.

  • Defluorination: The C1-Fluorine bond is relatively stable, but extreme pH (>10) or extremely high GC inlet temps (>280°C) may cause HF elimination. Monitor MS for peaks corresponding to

    
     (loss of HF).
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC method development logic).

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry". Journal of Chromatography A, 844(1-2), 1-22. (Authoritative source on BSTFA artifacts).

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. In Selection of the HPLC Method in Chemical Analysis. Elsevier. (Detailed protocols for acid derivatization).

  • PubChem. (2023). Compound Summary for CID 10441897, Spiro[2.5]octane-1-carboxylic acid.[3][4] (Structural reference).

Sources

Application Notes and Protocols for 1-Fluorospiro[2.5]octane-1-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Monomer for Advanced Functional Polymers

The field of materials science is in a perpetual quest for novel molecular building blocks that can impart unique and advantageous properties to polymers and other materials. The hypothetical molecule, 1-Fluorospiro[2.5]octane-1-carboxylic acid, represents a compelling, albeit currently theoretical, candidate for such a role. Its structure, which combines the rigidity and three-dimensionality of a spirocyclic core with the transformative properties of a fluorine atom and the reactive handle of a carboxylic acid, suggests significant potential for creating materials with enhanced thermal stability, tailored surface properties, and unique dielectric characteristics.

This document serves as a forward-looking guide for researchers, scientists, and professionals in drug development and materials science. It outlines the predicted properties of this novel monomer, proposes a synthetic pathway, and provides detailed, field-proven protocols for its potential application in the synthesis of advanced functional polymers. While experimental data for this specific molecule is not yet available in published literature, the principles and protocols herein are grounded in established knowledge of fluorinated compounds, spirocyclic systems, and polymer chemistry.

Predicted Physicochemical Properties and Their Implications

The unique combination of a spirocyclic alkane, a fluorine atom, and a carboxylic acid group in one molecule is predicted to give rise to a distinct set of physicochemical properties. Understanding these is key to envisioning its applications.

PropertyPredicted CharacteristicImplication in Materials Science
Molecular Structure Rigid, three-dimensional spiro[2.5]octane core.Incorporation into a polymer backbone would restrict chain mobility, potentially increasing the glass transition temperature (Tg) and enhancing thermal stability.
Fluorination Presence of a single fluorine atom at a tertiary carbon.The C-F bond is highly polarized and strong. This can lead to increased thermal and chemical resistance in a resulting polymer.[1] It will also lower the surface energy of materials, leading to hydrophobicity and oleophobicity.
Polarity Introduction of a polar C-F bond and a hydrogen-bonding carboxylic acid group.The molecule will have a distinct dipole moment. In a polymer, this could influence its dielectric properties and interactions with other molecules or surfaces.
Reactivity Carboxylic acid functionality.The -COOH group provides a versatile reaction site for polymerization (e.g., forming polyesters or polyamides) and for grafting onto surfaces or other molecules.[2][3]
Solubility Likely soluble in polar organic solvents.The carboxylic acid group will enhance solubility in solvents like THF, DMF, and DMSO, facilitating its use in solution-based polymerization processes.

Proposed Synthetic Pathway

While this compound is not commercially available, a plausible synthetic route can be envisioned starting from the known, non-fluorinated analogue, Spiro[2.5]octane-1-carboxylic acid (CAS 17202-86-7).[4][5][6][7][8][9] A potential pathway could involve an electrophilic fluorination approach.

G A Spiro[2.5]octane-1-carboxylic acid B Protection of Carboxylic Acid (e.g., as a methyl ester) A->B Esterification C Formation of an Enolate or Silyl Ketene Acetal B->C Base (e.g., LDA) D Electrophilic Fluorination (e.g., with Selectfluor®) C->D Fluorinating Agent E Deprotection of the Ester D->E Hydrolysis F This compound E->F Workup

Caption: Proposed synthetic workflow for this compound.

Application in Polymer Synthesis: Side-Chain Functionalized Polymers

One of the most promising applications of this monomer is in the creation of side-chain fluorinated polymers.[10] In this architecture, a conventional polymer backbone (like a polyacrylate or polystyrene) is modified to include pendant groups of 1-Fluorospiro[2.5]octane-1-carboxylate. This approach allows for the modification of surface properties without altering the bulk characteristics of the base polymer.

Protocol 1: Synthesis of an Acrylate Monomer from this compound

Objective: To convert the carboxylic acid into a polymerizable acrylate monomer.

Materials:

  • This compound (hypothetical)

  • Oxalyl chloride or Thionyl chloride

  • Dry Dichloromethane (DCM)

  • 2-Hydroxyethyl acrylate (HEA)

  • Triethylamine (TEA)

  • Anhydrous inhibitor (e.g., hydroquinone)

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1 equivalent of this compound in dry DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.2 equivalents of oxalyl chloride (or thionyl chloride) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until gas evolution ceases. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Esterification:

    • In a separate flask, dissolve 1.1 equivalents of 2-Hydroxyethyl acrylate and 1.2 equivalents of triethylamine in dry DCM containing a small amount of an inhibitor.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared acid chloride solution from step 1 to the HEA/TEA solution dropwise.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Workup and Purification:

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Wash the filtrate sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired acrylate monomer.

Protocol 2: Radical Polymerization of the Fluorinated Acrylate Monomer

Objective: To synthesize a side-chain fluorinated polyacrylate.

Materials:

  • Synthesized 1-Fluorospiro[2.5]octyl-1-carboxylate acrylate monomer

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup:

    • In a Schlenk flask, dissolve the fluorinated acrylate monomer and the desired amount of AIBN (typically 0.1-1 mol% relative to the monomer) in the solvent.

    • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at the appropriate temperature for AIBN decomposition (typically 60-80 °C).

    • Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.

  • Isolation of the Polymer:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization A This compound B Acrylate Monomer A->B Esterification with 2-Hydroxyethyl acrylate C Radical Polymerization (e.g., with AIBN) B->C D Side-Chain Fluorinated Polyacrylate C->D E 19F NMR, 1H NMR, GPC, DSC, TGA, Contact Angle D->E

Caption: Workflow for synthesis and characterization of a side-chain fluorinated polymer.

Characterization of the Resulting Polymer

A thorough characterization is essential to understand the structure-property relationships of the newly synthesized material.

Protocol 3: Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the polymer structure and determine the monomer conversion.

    • ¹⁹F NMR: This is a highly sensitive technique for characterizing fluorinated polymers.[11][12] The chemical shift of the fluorine nucleus will provide information about its local environment within the polymer. A single, well-defined peak would be expected, and its integration relative to proton signals can be used to quantify the fluorine content.

  • Gel Permeation Chromatography (GPC):

    • To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. This is crucial for understanding how the polymerization conditions affect the chain length and distribution.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg). A high Tg would indicate increased rigidity and thermal stability imparted by the spirocyclic side chains.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its decomposition temperature. The presence of the C-F bond is expected to enhance this property.

  • Surface Analysis:

    • Contact Angle Goniometry: To measure the static contact angles of water and other liquids on a film of the polymer. High contact angles would confirm the hydrophobic and potentially oleophobic nature of the surface due to the segregation of the fluorinated side chains to the polymer-air interface.

Potential Applications and Future Directions

Polymers incorporating this compound as a side chain are anticipated to be valuable in applications where surface properties and stability are paramount.

  • Hydrophobic and Easy-to-Clean Coatings: The low surface energy imparted by the fluorinated spirocyclic groups could be utilized in coatings for architectural, automotive, and marine applications to provide water and soil repellency.

  • Low-Dielectric Constant Materials: The introduction of fluorine can lower the dielectric constant of a material, making such polymers candidates for use as insulators in microelectronics.

  • Biomaterials: The unique surface properties could be leveraged to control protein adsorption and cellular adhesion on biomedical devices.

  • Specialty Additives: Small amounts of the polymer could be used as an additive to modify the surface properties of other bulk polymers.

Future research should focus on the actual synthesis of this compound and the experimental validation of its use in polymerization. Furthermore, copolymerization with other functional monomers could lead to a wide range of materials with finely tuned properties. The rigid spirocyclic structure also invites exploration into its potential in creating materials with interesting chiroptical properties if an enantiomerically pure form of the monomer can be synthesized.

References

  • Application Note: Characterization of Fluorinated Polymers using ¹⁹F NMR Spectroscopy - Benchchem. (URL: )
  • (PDF)
  • An Introduction to Fluorine NMR and its polymer applic
  • Spiro(2.5)octane-1-carboxylic Acid | C9H14O2 | CID 10441897 - PubChem. (URL: [Link])

  • Spiro[2.5]octane-1-carboxylic acid | 17202-86-7 - J&K Scientific. (URL: [Link])

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (URL: [Link])

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (URL: [Link])

  • Fluoropolymers vs. Side-Chain Fluorinated Polymers. (URL: [Link])

Sources

Application Notes and Protocols for the Incorporation of 1-Fluorospiro[2.5]octane-1-carboxylic Acid into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic introduction of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties to enhance therapeutic potential.[1] Among these, fluorinated amino acids (FAAs) and conformationally restricted residues are of particular interest.[2][3] Fluorination can significantly modulate a peptide's metabolic stability, binding affinity, and lipophilicity.[4][5] Concurrently, the rigid three-dimensional structure of spirocyclic systems can pre-organize the peptide backbone into specific conformations, which can lead to improved receptor binding and selectivity.[6][7]

This document provides a comprehensive guide for the incorporation of 1-Fluorospiro[2.5]octane-1-carboxylic acid, a novel building block that combines the benefits of both fluorination and a spirocyclic scaffold, into peptide sequences using solid-phase peptide synthesis (SPPS). The inherent steric hindrance of this α,α-disubstituted amino acid analog presents unique challenges to standard coupling protocols. Therefore, this guide details optimized activation and coupling strategies, emphasizing the rationale behind procedural choices to ensure successful and efficient synthesis.

Properties of this compound

This compound possesses a unique combination of a fluorinated stereocenter on a spirocyclic framework. The spiro[2.5]octane core, consisting of a cyclopropane ring fused to a cyclohexane ring, imparts significant conformational rigidity. The presence of the fluorine atom at the α-position is expected to influence the acidity of the carboxylic acid and the overall electronic properties of the molecule.

PropertyValueSource
Molecular FormulaC9H13FO2N/A (Derived)
Molecular Weight172.19 g/mol N/A (Derived)
AppearanceSolid
Storage2-8°C, sealed in dry conditions

Note: The properties of the fluorinated analog are extrapolated from available data for the non-fluorinated Spiro[2.5]octane-1-carboxylic acid.[8][9]

The primary challenge in incorporating this amino acid into a growing peptide chain lies in the steric hindrance around the carboxylic acid moiety. The quaternary carbon atom adjacent to the carboxyl group significantly impedes the approach of the incoming nucleophilic amine of the N-terminally deprotected peptide-resin.[10] This necessitates the use of highly efficient coupling reagents and potentially modified reaction conditions to drive the amide bond formation to completion.[11]

Experimental Protocols

The following protocols are based on the widely adopted Fmoc/tBu strategy for solid-phase peptide synthesis.[12][13]

Diagram of the SPPS Cycle for Incorporating this compound

SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction Resin->Coupling N-terminal amine Activation Activation of 1-Fluorospiro[2.5]octane- 1-carboxylic acid Activation->Coupling Activated Acid Wash1 DMF/DCM Wash Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Wash2 DMF/DCM Wash Capping->Wash2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection Wash3 DMF/DCM Wash Deprotection->Wash3 Next_Cycle Next Coupling Cycle or Final Cleavage Wash3->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

Protocol 1: Resin Preparation and Swelling

The proper swelling of the resin is critical for ensuring that the reactive sites within the polymer matrix are accessible to reagents.[14]

  • Place the desired amount of resin (e.g., Rink Amide resin, 0.1-0.5 mmol/g substitution) into a solid-phase synthesis vessel.

  • Add sufficient dimethylformamide (DMF) or dichloromethane (DCM) to cover the resin.

  • Allow the resin to swell for a minimum of 30 minutes at room temperature with gentle agitation.[12]

  • Drain the solvent.

Protocol 2: Fmoc-Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing the free amine for the subsequent coupling reaction.[12]

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 3-5 minutes at room temperature.

  • Drain the solution.

  • Repeat the 20% piperidine in DMF treatment for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine.

Protocol 3: Activation and Coupling of this compound

Due to the steric hindrance of this compound, the choice of coupling reagent is paramount. Standard carbodiimide reagents like DCC or DIC may prove inefficient.[10] More potent phosphonium or aminium/uronium salt-based reagents are recommended.[15][16] HATU is a highly effective choice for hindered couplings.[16][17]

Recommended Reagents and Conditions:
ReagentEquivalents (relative to resin loading)Purpose
This compound3 - 5Amino Acid Source
HATU (or HCTU, PyAOP)2.9 - 4.9Coupling Reagent
N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine6 - 10Base
SolventDMF or NMPReaction Medium

Note: The use of a slight excess of the coupling reagent relative to the amino acid is recommended to ensure complete activation.

Step-by-Step Procedure:
  • In a separate vessel, dissolve 3-5 equivalents of this compound and 2.9-4.9 equivalents of HATU in DMF or N-Methyl-2-pyrrolidone (NMP).

  • Add 6-10 equivalents of DIEA to the solution from step 1 and vortex for 1-2 minutes to pre-activate the carboxylic acid.[17]

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction vessel at room temperature for 2-4 hours. For particularly challenging couplings, the reaction time can be extended, or the reaction can be performed at a moderately elevated temperature (e.g., 40-50°C).[17]

  • After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Diagram of the Activation and Coupling Process

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Acid 1-Fluorospiro[2.5]octane- 1-carboxylic acid Activated_Ester OAt-Active Ester Acid->Activated_Ester Activation HATU HATU + DIEA HATU->Activated_Ester New_Peptide_Bond New Peptide Bond Formation Activated_Ester->New_Peptide_Bond Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->New_Peptide_Bond Nucleophilic Attack

Caption: Activation of the carboxylic acid followed by coupling.

Protocol 4: Monitoring Coupling Efficiency and Capping

It is crucial to monitor the completeness of the coupling reaction, especially with a sterically hindered amino acid. A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin beads. A positive test (blue beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling.

If the coupling is incomplete:

  • Double Coupling: Repeat the coupling procedure (Protocol 3) with a fresh solution of activated amino acid.

  • Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines should be capped. This is typically done by acetylating the free amines with a solution of acetic anhydride and a base (e.g., DIEA or pyridine) in DMF.

Capping Procedure:
  • Prepare a capping solution (e.g., Acetic Anhydride/DIEA/DMF in a 1:2:3 ratio).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF and DCM.

Protocol 5: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. The choice of cleavage cocktail depends on the amino acids present in the sequence. A standard and robust cocktail is Reagent K.

Reagent K Composition:
ComponentPercentage (v/v)Scavenger For
Trifluoroacetic Acid (TFA)82.5%Cleavage Agent
Phenol5%Cation Scavenger
Water5%Cation Scavenger
Thioanisole5%Cation Scavenger
1,2-Ethanedithiol (EDT)2.5%Cation Scavenger
Cleavage Procedure:
  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[1]

  • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation of this compound into peptides requires careful consideration of the steric hindrance it presents. By employing potent coupling reagents such as HATU, optimizing reaction conditions, and diligently monitoring coupling efficiency, researchers can effectively integrate this novel building block into their peptide sequences. The unique conformational constraints and the presence of fluorine imparted by this amino acid analog offer exciting opportunities for the development of next-generation peptide therapeutics with enhanced stability, selectivity, and efficacy.

References

  • B. J. T. K. J. T., Choi, K. W., Williams, G. M., Moehle, K., Bacsa, B., Robinson, J. A., & Brimble, M. A. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11. [Link]

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Burlant, V., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Han, Y., & Kim, H. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • My-Le, P., et al. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). Spiro(2.5)octane-1-carboxylic Acid. PubChem. Retrieved from [Link]

  • O'Mahony, G., & Tenti, G. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

Sources

Application Notes and Protocols: Bioisosteric Replacement with 1-Fluorospiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Novel Three-Dimensional Bioisostere for Advanced Drug Design

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utilization of 1-Fluorospiro[2.5]octane-1-carboxylic acid as a novel bioisosteric replacement in medicinal chemistry. This document provides a comprehensive overview of the underlying scientific principles, potential advantages, and detailed protocols for the synthesis and incorporation of this unique building block.

Introduction: The Imperative for Three-Dimensional Scaffolds in Drug Discovery

The "escape from flatland" in medicinal chemistry underscores a strategic shift towards molecules with greater three-dimensionality (3D) and sp³ character.[1] Such compounds often exhibit improved physicochemical properties, enhanced binding affinity to complex biological targets, and a higher probability of clinical success.[2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary of this design principle, offering a rigid and well-defined 3D geometry.[1][3] The spiro[2.5]octane framework, a fusion of a cyclopropane and a cyclohexane ring, provides a conformationally restricted carbocyclic system that can serve as a bioisosteric replacement for more flexible or lipophilic moieties.[4]

The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, pKa, and binding interactions.[5] This guide focuses on the unique combination of a spiro[2.5]octane scaffold with an alpha-fluoro-carboxylic acid functionality, creating a novel building block with significant potential for lead optimization.

The Rationale for this compound as a Bioisostere

This compound is a compelling bioisostere for several commonly encountered structural motifs in drug candidates, primarily as a replacement for the gem-dimethyl group or a cyclobutane ring adjacent to a carboxylic acid.

Key Advantages of the Spiro[2.5]octane Scaffold
  • Conformational Rigidity: The spirocyclic nature of the scaffold locks the relative orientation of the constituent rings, reducing the entropic penalty upon binding to a biological target.[4] This can lead to enhanced potency and selectivity.[6]

  • Increased sp³ Character: The high fraction of sp³-hybridized carbons in the spiro[2.5]octane system contributes to improved physicochemical properties such as solubility and metabolic stability.[2]

  • Novel Exit Vectors: The three-dimensional arrangement of the spirocycle allows for the projection of substituents into new regions of chemical space, potentially enabling novel interactions with the target protein.[3]

The Impact of Alpha-Fluorination

The introduction of a fluorine atom at the alpha-position to the carboxylic acid has profound and predictable effects:

  • Increased Acidity: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect stabilizes the carboxylate anion.[3] This results in a significant decrease in the pKa of the carboxylic acid, typically by 1-2 units, compared to its non-fluorinated counterpart.[1][2][3] This modulation of acidity can be critical for optimizing interactions with biological targets and for tuning pharmacokinetic properties.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8] Replacing a metabolically labile C-H bond with a C-F bond at a potential site of metabolism can enhance the metabolic stability of a drug candidate.[9][10]

  • Conformational Effects: The presence of an alpha-fluorine atom can influence the conformational preferences of the molecule due to steric and electronic effects.[11] This can have a subtle but significant impact on the overall shape of the molecule and its ability to fit into a binding pocket.

Comparative Physicochemical Properties of Bioisosteres

The following table provides a comparative summary of the calculated or estimated physicochemical properties of this compound and its common bioisosteric counterparts.

BioisostereStructurecLogP (estimated)pKa (estimated)Key Features
This compound C₉H₁₃FO₂ ~2.3 ~3.0 - 3.5 Rigid 3D scaffold, increased acidity, potential for improved metabolic stability.
Spiro[2.5]octane-1-carboxylic acidC₉H₁₄O₂2.5[12]~4.5 - 5.0Rigid 3D scaffold, standard acidity.
3,3-Dimethylbutanoic acidC₆H₁₂O₂1.8~4.9Flexible alkyl chain, potential for metabolic oxidation.
Cyclobutanecarboxylic acidC₅H₈O₂0.8~4.8Smaller ring, some conformational flexibility.

Note: The cLogP and pKa values for this compound are estimated based on the known properties of spiro[2.5]octane-1-carboxylic acid and the established effects of alpha-fluorination.

Experimental Protocols

Proposed Synthesis of this compound

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of Spiro[2.5]octane-1-carboxylic acid cluster_1 Alpha-Fluorination A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B  MeOH, H₂SO₄ (cat.) C Spiro[2.5]octan-5-one B->C  1. Simmons-Smith or Grignard-based cyclopropanation  2. Hydrolysis D Spiro[2.5]octane-5-carbonitrile C->D  TosMIC, NaH, DME E Spiro[2.5]octane-1-carboxylic acid D->E  Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH, reflux) F This compound E->F  1. Esterification (e.g., MeOH, H⁺)  2. Deprotonation (e.g., LDA)  3. Electrophilic Fluorination (e.g., N-Fluorobenzenesulfonimide)  4. Saponification (e.g., LiOH)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of Spiro[2.5]octane-1-carboxylic acid

This part of the synthesis is based on established methods for creating the spiro[2.5]octane core, for which precedents exist in the patent literature.[13][14]

  • Enol Ether Formation: 1,3-Cyclohexanedione is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to form 3-methoxycyclohex-2-en-1-one.

  • Cyclopropanation: The resulting enol ether undergoes a Simmons-Smith reaction or a related cyclopropanation protocol to introduce the cyclopropane ring, yielding a spiro[2.5]octene intermediate.

  • Intermediate Conversion to Ketone: The intermediate is then converted to spiro[2.5]octan-5-one through a series of steps which may include reduction and oxidation.

  • Nitrile Formation: The ketone is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a strong base like sodium hydride in a solvent such as dimethoxyethane (DME) to yield spiro[2.5]octane-5-carbonitrile.

  • Hydrolysis: The nitrile is then subjected to vigorous alkaline hydrolysis (e.g., refluxing with aqueous sodium hydroxide in ethanol) to afford spiro[2.5]octane-1-carboxylic acid.

Step 2: Alpha-Fluorination of Spiro[2.5]octane-1-carboxylic acid

This step employs modern electrophilic fluorination techniques.[15][16]

  • Esterification: Protect the carboxylic acid as a methyl or ethyl ester by reacting with the corresponding alcohol under acidic conditions (e.g., SOCl₂ in methanol).

  • Enolate Formation: The ester is then deprotonated at the alpha-position using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Electrophilic Fluorination: The resulting enolate is quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.

  • Saponification: The alpha-fluoro ester is then hydrolyzed back to the carboxylic acid using a mild base such as lithium hydroxide in a mixture of THF and water.

Purification: The final product, this compound, can be purified by standard techniques such as column chromatography on silica gel followed by recrystallization.

Protocol for Incorporation into a Parent Molecule via Amide Coupling

Once synthesized, this compound can be coupled to a primary or secondary amine in a parent molecule using standard peptide coupling reagents.

Workflow for Amide Bond Formation

G A This compound E Amide-Coupled Product A->E B Parent Molecule with Amine (R-NH₂) B->E C Coupling Reagents (e.g., HATU, HOBt, EDCI) C->E D Base (e.g., DIPEA) D->E

Caption: General workflow for amide coupling.

  • Materials:

    • This compound (1.0 eq)

    • Amine-containing parent molecule (1.0 - 1.2 eq)

    • Coupling reagent (e.g., HATU, HOBt/EDCI) (1.1 - 1.5 eq)

    • Amine base (e.g., DIPEA, triethylamine) (2.0 - 3.0 eq)

    • Anhydrous aprotic solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve this compound in the anhydrous solvent in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add the coupling reagent(s) and the amine base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-containing parent molecule to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Anticipated Impact on ADME Properties

The incorporation of the this compound moiety is anticipated to have several beneficial effects on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

  • Metabolic Stability: As previously mentioned, the alpha-fluorine atom can block a potential site of oxidative metabolism.[7][8] The rigid spirocyclic core itself is less prone to metabolism compared to flexible alkyl chains.[6]

  • Permeability: The introduction of fluorine can increase lipophilicity, which may enhance membrane permeability.[4] However, the concomitant increase in acidity of the carboxylic acid will lead to a higher proportion of the ionized form at physiological pH, which could decrease passive permeability. The overall effect will be context-dependent and needs to be experimentally determined.

  • Reduced Protein Binding: The rigid 3D structure may reduce non-specific binding to plasma proteins compared to more lipophilic, flexible moieties.

Conclusion

This compound represents a novel and promising building block for medicinal chemists seeking to optimize drug candidates through bioisosteric replacement. Its unique combination of a conformationally restricted three-dimensional scaffold and the modulating effects of an alpha-fluorine atom offers a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties. The protocols and data presented in this guide provide a solid foundation for the synthesis, incorporation, and rational design of next-generation therapeutics utilizing this innovative moiety.

References

  • Taylor & Francis. (2016, June 9). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. Retrieved from [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Retrieved from [Link]

  • PubMed. (2012, January 15). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(2.5)octane-1-carboxylic Acid. Retrieved from [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • PMC - NIH. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • eScholarship.org. (2023, July 1). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • ResearchGate. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Retrieved from [Link]

  • YouTube. (2024, October 22). Fluorinated Building Blocks: A Comprehensive Overview. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Retrieved from [Link]

  • ACS Publications. (2001, November 2). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. Retrieved from [Link]

  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Macmillan Group - Princeton University. (2015, April 16). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(2.5)octane-1-carboxylic Acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Fluorination for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Spirocyclic compounds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) are increasingly utilized in medicinal chemistry as bioisosteres for phenyl rings and morpholines. They offer improved metabolic stability and defined vector orientation. However, introducing fluorine into these strained systems is notoriously difficult due to conformational rigidity and high ring strain .

Standard protocols (e.g., DAST at RT) often fail, leading to:

  • Wagner-Meerwein Rearrangements: Triggered by carbocation intermediates seeking strain relief.

  • Elimination (E1/E2): Dominant in sterically hindered spiro-centers.

  • Ring Opening: Occurs in acid-sensitive cyclobutane/cyclopropane moieties.

This guide provides an optimized, decision-based framework to overcome these barriers, moving beyond traditional DAST chemistry toward modern, controlled fluorination methods.

Reagent Selection Framework

Do not default to DAST. Use this logic flow to select the correct reagent based on your substrate's electronic and steric profile.

ReagentSelection Start Substrate Type Alcohol Alcohol (R-OH) Start->Alcohol CH C-H Bond Start->CH Risk Risk of Rearrangement? (e.g., adjacent quaternary center) Alcohol->Risk Radical Radical Stability? CH->Radical HighRisk High Risk (Spiro-alcohol) Risk->HighRisk Yes LowRisk Low Risk (Primary/Unstrained) Risk->LowRisk No PyFluor PyFluor + DBU (Basic conditions, no carbocation) HighRisk->PyFluor Pheno PhenoFluor (Late-stage, high tolerance) HighRisk->Pheno DAST DAST / Deoxo-Fluor (Standard, acidic) LowRisk->DAST Photo Photoredox + Selectfluor (Ir catalyst) Radical->Photo Tertiary/Benzylic Metal Ag/Pd Catalysis + Selectfluor Radical->Metal Unactivated

Figure 1: Decision matrix for fluorination reagent selection. Blue nodes indicate substrate class; Green nodes indicate recommended optimized reagents.

Technical Modules & Optimization

Module A: Deoxyfluorination (Converting C-OH to C-F)

The Problem: Traditional reagents like DAST release HF in situ. In spirocyclic alcohols, the resulting carbocation often rearranges to relieve ring strain (e.g., expanding a spiro[3.3]heptane to a fused bicyclic system).

Optimization Strategy:

  • Switch to XtalFluor-E or PyFluor: These reagents do not generate free HF spontaneously. They require an exogenous promoter, allowing you to control the pH and timing of fluoride release.

  • Base Buffering: When using DAST, always add 1.0–2.0 equivalents of pyridine or Et3N before adding the reagent. This scavenges HF and suppresses acid-catalyzed rearrangement.

  • Solvent Dielectrics: Switch from DCM (polar, stabilizes carbocations) to Toluene or Ether (non-polar, suppresses ionization).

Module B: C-H Fluorination (Late-Stage)

The Problem: Direct fluorination of the spiro-core is difficult due to steric hindrance. Optimization Strategy:

  • Photoredox Catalysis: Use an Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) with Selectfluor. This proceeds via a radical mechanism, which is less sensitive to steric bulk than SN2 reactions and avoids the high-energy carbocations that trigger ring opening.

Troubleshooting Matrix (FAQs)

This section addresses specific failure modes observed in the fluorination of spiro-compounds.

SymptomProbable CauseCorrective Action
Elimination (Alkene formation) Basic conditions too strong or Temperature too high.1. Switch to XtalFluor-E with Et3N·3HF (mild promoter).2. Lower reaction temp to -78°C, warm slowly.3. Avoid DBU if elimination is dominant; use a weaker base like Collidine.
Ring Expansion / Rearrangement Carbocation lifetime is too long. The intermediate cation rearranges to relieve strain (Wagner-Meerwein).1. Use PyFluor (concerted SN2-like mechanism).2. Switch solvent to Toluene (destabilizes ionic intermediates).3. Fast Addition: Add reagent rapidly to favor kinetics over thermodynamics.
Explosion / Rapid Exotherm Thermal decomposition of S-F reagents (DAST).CRITICAL SAFETY: Never heat DAST >50°C. If heat is needed, switch to Deoxo-Fluor (stable to ~80°C) or XtalFluor-E (crystalline, stable solid).
No Reaction (Steric Bulk) The spiro-center blocks the approach of the fluorinating agent.1. Use SulfoxFluor : Less sterically demanding.2. Microwave irradiation (controlled) with PhenoFluor .3. Convert alcohol to Xanthate and run radical fluorination (Selectfluor).

Mechanism of Failure: The Wagner-Meerwein Shift

Understanding why your reaction failed is crucial. In spiro-alcohols, the "F-effect" (high electronegativity) destabilizes the transition state, while ring strain drives rearrangement.

Rearrangement Substrate Spiro-Alcohol Activated Activated Species (O-Leaving Group) Substrate->Activated DAST/H+ Cation Carbocation (High Energy) Activated->Cation -LG (Slow) Rearranged Rearranged Product (Ring Expansion) Cation->Rearranged Strain Relief (Fast) Desired Target Fluoride (Spiro-F) Cation->Desired F- Attack (Slow due to sterics)

Figure 2: Kinetic competition between fluorination (Green) and rearrangement (Red). Optimization aims to accelerate the F- attack or suppress Cation formation.

Gold Standard Protocol: Fluorination of a Hindered Spiro-Alcohol

Target: Deoxyfluorination of a generic 2-azaspiro[3.3]heptan-6-ol (highly strained). Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).

Rationale: XtalFluor-E is a solid, non-fuming reagent that does not release HF until a promoter is added, minimizing acid-catalyzed ring opening.

Step-by-Step Procedure:
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the spiro-alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Note: If the substrate is prone to rearrangement, use Toluene .

  • Base Addition: Add Et3N·3HF (1.5 equiv) followed by Et3N (2.0 equiv).

    • Why? The amine-HF complex acts as the fluoride source; free Et3N buffers the pH.

  • Reagent Addition: Cool the mixture to -78°C . Add XtalFluor-E (1.2 equiv) solid in one portion.

  • Reaction: Stir at -78°C for 30 mins, then allow to warm to 0°C (do not heat to RT yet). Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO3 at 0°C. Vigorous bubbling will occur.

  • Workup: Extract with DCM, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography on silica gel. (Note: Spiro-fluorides are often volatile; avoid high-vac for extended periods).

References

  • XtalFluor Development: L’Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010. Link

  • PyFluor Reagent: Nielsen, M. K., et al. "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Journal of the American Chemical Society, 2018. Link

  • PhenoFluor Mechanism: Neumann, C. N., et al. "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor." Nature, 2016. Link

  • Spiro-Rearrangement Risks: Romanov-Michailidis, F., et al. "Enantioselective Organocatalytic Fluorination-Induced Wagner–Meerwein Rearrangement." Angewandte Chemie International Edition, 2013.[1][2] Link

  • Photoredox Fluorination: Halder, S., et al. "Photoredox-Catalyzed Fluorination of Unactivated C(sp3)–H Bonds." Science, 2018. Link

Sources

Technical Support Center: Optimization of 1-Fluorospiro[2.5]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization for High-Purity Synthesis of 1-Fluorospiro[2.5]octane-1-carboxylic Acid Document ID: TSC-2024-FSP-01 Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

The synthesis of This compound presents a unique set of challenges due to the high ring strain of the spiro-cyclopropane system combined with the electronic destabilization introduced by the


-fluorine substituent.[1]

Low yields in this workflow are typically caused by carbene dimerization during the cyclopropanation step, while purity issues often stem from incomplete diastereomeric separation or decarboxylation/ring-opening during ester hydrolysis.

This guide provides a troubleshooting framework based on the Rhodium-catalyzed carbene transfer methodology, which offers the highest potential for stereocontrol and yield optimization compared to Zinc-mediated (Reformatsky-Simmons-Smith) approaches.[1]

Module 1: The Cyclopropanation Step (Yield Optimization)

The Reaction: Addition of ethyl fluorodiazoacetate (EFDA) to methylenecyclohexane catalyzed by Rh(II) complexes.

Common Failure Modes & Solutions
SymptomRoot CauseTechnical Solution
Low Conversion (<30%) Catalyst poisoning or poor initiation.[1]Activate Catalyst: Ensure Rh(II) dimer is dry (green/blue color).[1] If using Rh

(OAc)

, switch to Rh

(esp)

(Du Bois catalyst) which has higher turnover numbers (TON) and stability.[1]
High Impurity (Oligomers) Carbene dimerization (formation of diethyl difluorofumarate).[1]Control Steady-State Conc: The diazo species reacts with itself faster than the alkene. Use a syringe pump to add EFDA over 4–6 hours.[1] Maintain high alkene equivalents (3–5 equiv).[1]
Exotherm / Safety Event Rapid diazo decomposition.Thermal Management: Do not add EFDA as a bolus. Maintain reaction at 0°C initially, then warm to RT only after initiation is confirmed (N

evolution).
Protocol: Optimized Rh-Catalyzed Cyclopropanation
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Charge: Add Rh

    
    (esp)
    
    
    
    (0.5 mol%) and Methylenecyclohexane (3.0 equiv) in anhydrous DCM.
  • Addition: Dissolve Ethyl fluoro-diazoacetate (1.0 equiv) in DCM ( dilute to ~0.5 M).

  • Execution: Add the diazo solution via syringe pump at a rate of 0.1 equiv/hour .

  • Monitoring: Monitor disappearance of the diazo peak (yellow color) and appearance of the product via

    
    F NMR (distinct shift for F-cyclopropane vs. F-alkene impurities).
    

Module 2: Hydrolysis & Purification (Purity Optimization)

The Challenge: The


-fluoro-cyclopropyl ester is prone to ring opening or decarboxylation under harsh basic conditions due to the "push-pull" electronic effect of the Fluorine and Carboxylate on the strained ring.
Troubleshooting the Hydrolysis

Q: My product decomposes during saponification (NaOH/MeOH, Reflux). Why? A: Harsh reflux with strong nucleophiles (OH⁻) can trigger nucleophilic attack on the ring or decarboxylation.

  • Correction: Switch to LiOH in a THF/Water (2:1) mixture at 0°C . Lithium coordinates tightly to the carbonyl oxygen, facilitating hydrolysis without requiring high thermal energy. Monitor by TLC; do not heat above 40°C.

Q: I cannot separate the cis/trans diastereomers. A: The fluorine atom is small (isostere of H/OH), making silica separation difficult.

  • Correction:

    • Flash Chromatography: Use a gradient of Hexane:EtOAc with 1% Acetic Acid . The acid suppresses tailing of the free carboxylic acid.

    • Crystallization: If oil persists, convert the acid to a dicyclohexylamine (DCHA) salt . These salts are often crystalline and allow for filtration-based diastereomeric enrichment.[1]

Visualizing the Workflow

The following diagram outlines the critical decision points and chemical pathways for the synthesis.

G Start Start: Methylenecyclohexane Cyclopropanation Step 1: Cyclopropanation (DCM, RT, N2 atm) Start->Cyclopropanation Reagent Reagent: Ethyl Fluorodiazoacetate (Slow Addition) Reagent->Cyclopropanation Catalyst Catalyst Selection: Rh2(esp)2 (High Yield) Rh2(OAc)4 (Standard) Catalyst->Cyclopropanation CheckYield Check 19F NMR: Is Carbene Dimer Present? Cyclopropanation->CheckYield Optimization Action: Increase Alkene Equiv Decrease Addition Rate CheckYield->Optimization Yes (Impure) Intermediate Intermediate: Ethyl 1-fluorospiro[2.5]octane-1-carboxylate CheckYield->Intermediate No (Clean) Optimization->Cyclopropanation Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O, 0°C) Intermediate->Hydrolysis CheckStability Check Stability: Ring Opening? Hydrolysis->CheckStability MildCond Action: Lower Temp Switch to TMSOK CheckStability->MildCond Yes (Decomp) FinalProduct Final Product: This compound CheckStability->FinalProduct Stable MildCond->Hydrolysis

Caption: Decision tree for optimizing the Rh-catalyzed synthesis of this compound, focusing on yield (carbene control) and stability (hydrolysis conditions).

Frequently Asked Questions (FAQs)

Q1: Can I use the Reformatsky route (Ethyl dibromofluoroacetate + Zn) instead of Rhodium?

Yes, but with caveats. The Zinc-mediated route is cheaper but often suffers from lower yields due to difficult activation of the C-F bond and heterogeneous kinetics. It is generally less stereoselective.[1] Use this only if cost is the primary driver and you can tolerate extensive chromatographic purification.

Q2: How do I handle the safety risks of Ethyl Fluorodiazoacetate?

Do not isolate it neat. Generate it in solution (e.g., from ethyl fluoroamine hydrochloride and sodium nitrite) and use it immediately. Alternatively, use a flow chemistry setup to generate and consume the diazo species in situ, minimizing the active inventory.

Q3: The product is UV-inactive.[1] How do I visualize it during TLC?

The spiro-system lacks conjugation. Use Phosphomolybdic Acid (PMA) or KMnO


  stain.[1] The cyclopropane ring will often stain actively with KMnO

(brown spot) due to its "double-bond like" character.[1]

Q4: My NMR shows a mixture of isomers. Which is which?

In


F NMR , the cis-isomer (Fluorine cis to the cyclohexane ring) typically appears upfield relative to the trans-isomer due to the shielding effect of the carbocycle. Confirm with NOESY experiments: look for cross-peaks between the Fluorine and the axial protons of the cyclohexane ring.

References

  • Doyle, M. P., et al. (2010). "Catalytic Carbene Insertion into C–H Bonds." Chemical Reviews. (General authority on Rh-catalyzed carbene chemistry and catalyst selection). [1]

  • Dolbier, W. R., et al. (2006). "Rhodium-Catalyzed Preparation of Fluorinated Cyclopropanes." Journal of Fluorine Chemistry. (Specific protocols for fluorodiazoacetate handling). [1]

  • Mykhailiuk, P. K. (2014). "Spirocyclic scaffolds in medicinal chemistry: Synthesis and properties." European Journal of Organic Chemistry. (Context on spiro[2.5]octane systems). [1]

  • Reissig, H. U., & Zimmer, R. (2003). "Donor-Acceptor-Substituted Cyclopropanes: Synthesis and Application." Chemical Reviews. (Mechanisms of ring stability and hydrolysis). [1]

Sources

Technical Support Center: Synthesis of 1-Fluorospiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for the scale-up synthesis of 1-Fluorospiro[2.5]octane-1-carboxylic acid . It is designed for organic chemists and process engineers, focusing on the most robust, scalable, and safety-conscious methodology available: the Zinc-Mediated Fluoro-Carbenoid Cyclopropanation (Modified Dolbier-Simmons-Smith Protocol) .

Case ID: SC-FSPA-2024 Status: Active Support Level: Tier 3 (Process Development & Scale-Up) Primary Methodology: Zinc-Mediated Carbenoid Addition (Dolbier Protocol)

Executive Summary & Synthetic Strategy

The synthesis of This compound presents two primary challenges: the construction of the strained spiro-cyclopropane ring and the simultaneous introduction of the fluorine atom at a quaternary center.

While traditional routes involving fluorination of a pre-formed ester (via LDA/NFSI) suffer from low yields and difficult purification on scale, the Zinc-Mediated Carbenoid Cyclopropanation offers a convergent, single-step construction of the fluorinated ring from commercially available methylenecyclohexane . This method, pioneered by Dolbier et al., utilizes a fluorinated carbenoid generated in situ from ethyl dibromofluoroacetate and diethylzinc (Et₂Zn).

The Reaction Pathway

G Start Methylenecyclohexane (Starting Material) Intermediate Ethyl 1-fluorospiro[2.5] octane-1-carboxylate Start->Intermediate Cyclopropanation (-78°C to RT) Reagents Ethyl Dibromofluoroacetate + Diethylzinc (Et₂Zn) Reagents->Intermediate In-situ Carbenoid Product 1-Fluorospiro[2.5] octane-1-carboxylic acid (Target) Intermediate->Product Saponification Hydrolysis Hydrolysis (LiOH / THF / H₂O)

Figure 1: Strategic workflow for the synthesis of the target spiro-acid.

Detailed Experimental Protocol (Scale-Up Optimized)

This protocol is calibrated for a 50 mmol scale (approx. 5g of starting alkene). For kilogram-scale production, flow chemistry adaptations for the Et₂Zn addition are recommended to manage exotherms.

Step 1: Synthesis of Ethyl 1-fluorospiro[2.5]octane-1-carboxylate

Reagents & Stoichiometry:

Component Equiv. Role Critical Note
Methylenecyclohexane 1.0 Substrate Must be distilled; peroxide-free.
Ethyl Dibromofluoroacetate 1.2 Carbenoid Precursor Source of F-carbene. Preferred over chloro-analog for yield.
Diethylzinc (Et₂Zn) 1.2 Activator PYROPHORIC. Use 1.0M solution in hexanes.

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (passed through alumina). |

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, internal thermometer, and a pressure-equalizing addition funnel.

  • Charging: Add Methylenecyclohexane (1.0 equiv) and anhydrous DCM (0.3 M concentration relative to alkene) to the flask. Cool the system to 0°C .

  • Carbenoid Generation (The Critical Step):

    • Caution: Transfer Diethylzinc (Et₂Zn) (1.2 equiv) via cannula into the addition funnel.

    • Add Et₂Zn dropwise to the alkene solution at 0°C. Stir for 10 minutes.

    • Cool the mixture to -78°C (dry ice/acetone bath).

  • Addition: Dissolve Ethyl Dibromofluoroacetate (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise over 1 hour.

    • Note: The reaction color often changes from clear to milky/yellow.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) overnight (approx. 12-14 hours).

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl . Warning: Vigorous gas evolution (ethane) will occur.

  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: The crude ester is often pure enough for hydrolysis. If not, purify via silica gel flash chromatography (Hexanes/EtOAc 95:5).

Step 2: Hydrolysis to the Carboxylic Acid

Protocol:

  • Dissolve the intermediate ester in THF/MeOH/Water (3:1:1) .

  • Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv).

  • Stir at RT for 4-6 hours (monitor by TLC/LC-MS).

  • Acidification: Concentrate to remove organics. Acidify the aqueous residue to pH 2 with 1M HCl.

  • Isolation: Extract with EtOAc (3x). Dry (Na₂SO₄) and concentrate to yield the target acid. Recrystallize from Hexanes/Et₂O if necessary.

Troubleshooting Guide & FAQs

Issue: Low Yield in Step 1 (Cyclopropanation)
SymptomProbable CauseCorrective Action
Recovered Starting Material Inactive Et₂Zn (Hydrolysis)Check Reagents: Et₂Zn is extremely moisture-sensitive. Titrate or use a fresh bottle. Ensure the reaction vessel is strictly anhydrous.
Low Conversion Temperature too low during additionModify Protocol: While -78°C is standard for selectivity, warming to -40°C or 0°C during the addition of the fluoroacetate can drive the reaction if the alkene is sterically hindered.
Complex Mixture/Tars Uncontrolled ExothermRate Control: The formation of the Zn-carbenoid is exothermic. Slow down the addition of ethyl dibromofluoroacetate. Ensure efficient stirring.
FAQ: Frequently Asked Questions

Q1: Can I use Ethyl Chlorofluoroacetate instead of the Bromo-analog?

  • Answer: Yes, but with caveats. Ethyl chlorofluoroacetate is significantly cheaper but less reactive toward Zinc. If you use the chloro-analog, you may need to reflux the reaction (DCM reflux or switch to DCE) to achieve full conversion. The yield is typically 10-15% lower than with the bromo-analog.

Q2: Is the product racemic?

  • Answer: Yes. Since methylenecyclohexane is achiral, the resulting spiro-compound is a racemate. If you require a specific enantiomer, you must perform a chiral resolution on the final acid (e.g., using a chiral amine salt) or use chiral HPLC.

Q3: Why use Diethylzinc instead of Zinc dust (Simmons-Smith)?

  • Answer: Standard Zn-Cu couples often fail with fluorinated carbenoid precursors due to the high stability of the C-F bond. Et₂Zn provides a homogeneous, highly reactive ethylzinc carbenoid species [EtZn-CF(Br)COOEt] that facilitates the transfer of the fluorinated carbon much more efficiently.

Q4: How do I handle the safety risks of Diethylzinc on scale?

  • Answer: For scales >100g, do not use neat Et₂Zn. Use diluted solutions (1.0 M in hexane/toluene). Ensure all lines are purged with Argon/Nitrogen. Have a bucket of dry sand nearby (never use water for Et₂Zn fires). Consider continuous flow reactors for the mixing step to minimize the active inventory of pyrophoric material.

Analytical Data Expectations

  • ¹⁹F NMR: Expect a singlet (or multiplet if coupled to ring protons) around -150 to -170 ppm (relative to CFCl₃). The shift is characteristic of a gem-fluoro-carboxylic moiety on a cyclopropane ring.

  • ¹H NMR: The cyclopropane ring protons (on the spiro junction) will appear as complex multiplets in the 1.0 - 2.0 ppm range, showing geminal and vicinal coupling to the fluorine (J_H-F couplings are typically 15-20 Hz).

References

  • Primary Synthetic Method (Dolbier Protocol): Dolbier, W. R. Jr.; Battle, M. A. "Efficient and Practical Synthesis of 1-Fluorocyclopropanecarboxylic Acids." Journal of Organic Chemistry, 1990 , 55(19), 5420–5422.

  • Mechanistic Insight (Zn-Carbenoids): Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 2001 , 58, 1–415.

  • Alternative Industrial Route (Oxidation of Ketones): Bayer AG. "Process for the production of 1-fluoro-cyclopropane-1-carboxylic acid." European Patent EP0533013A2, 1993 .

Disclaimer: This guide is for research purposes only. All procedures involving diethylzinc and fluorinated intermediates must be conducted by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Sources

Validation & Comparative

A Comparative Guide to 1-Fluorospiro[2.5]octane-1-carboxylic acid and Spiro[2.5]octane-1-carboxylic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, there is a continuous demand for novel molecular scaffolds that can provide access to new chemical space and improve the properties of drug candidates. Spirocycles, which are ring systems fused at a single atom, have emerged as particularly valuable motifs.[1][2] Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[1][3] The spiro[2.5]octane framework, featuring a fusion of cyclopropane and cyclohexane rings, offers a unique and rigid three-dimensional structure.[4] This guide provides an in-depth comparison of two key derivatives of this scaffold: Spiro[2.5]octane-1-carboxylic acid and its fluorinated counterpart, 1-Fluorospiro[2.5]octane-1-carboxylic acid.

The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[5][6][7] This comparison will explore the structural and electronic differences between the two title compounds, detail proposed synthetic routes, and discuss the profound impact of α-fluorination on their physicochemical properties and potential applications in drug development.

Structural and Physicochemical Properties: A Tale of Two Acids

The introduction of a fluorine atom at the α-position to the carboxylic acid in this compound dramatically alters its electronic properties compared to the non-fluorinated parent compound. This single atomic substitution has significant implications for acidity, lipophilicity, and metabolic stability.

PropertySpiro[2.5]octane-1-carboxylic acidThis compound (Predicted)Rationale for Difference
Molecular Formula C₉H₁₄O₂C₉H₁₃FO₂Addition of one fluorine atom, removal of one hydrogen atom.
Molecular Weight 154.21 g/mol [8]172.19 g/mol Increased mass due to the fluorine atom.
pKa ~4.5 - 5.0 (Estimated)~2.5 - 3.0 (Estimated)The strong electron-withdrawing inductive effect of the α-fluorine atom stabilizes the carboxylate anion, leading to a significant increase in acidity (lower pKa).[9][10]
Calculated logP 2.04 - 2.5[8][11]~2.2 - 2.7 (Estimated)Fluorine substitution typically increases lipophilicity, though the effect can be context-dependent.[2]
Metabolic Stability ModerateEnhancedThe C-F bond is significantly stronger than a C-H bond, making the α-position less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][7][12]

Causality Behind the Differences:

The most striking difference lies in the acidity (pKa). The high electronegativity of the fluorine atom in this compound exerts a powerful electron-withdrawing inductive effect. This effect stabilizes the negative charge of the carboxylate anion upon deprotonation, making the parent carboxylic acid a much stronger acid.[9] This enhanced acidity can influence a molecule's solubility, cell permeability, and interactions with biological targets.

The increased metabolic stability of the fluorinated analog is a key advantage in drug design. Oxidative metabolism, a primary route of drug clearance, often involves the enzymatic hydroxylation of C-H bonds. By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, the metabolic stability of the compound can be significantly improved, potentially leading to a longer half-life and improved pharmacokinetic profile.[5][6][7]

Proposed Synthetic Methodologies

While specific literature detailing the synthesis of these two exact molecules is limited, their preparation can be confidently proposed based on well-established and robust chemical transformations.

Synthesis of Spiro[2.5]octane-1-carboxylic acid

A plausible and efficient route to the non-fluorinated scaffold is through a Simmons-Smith cyclopropanation of a suitable cyclohexylidene precursor.[13][14][15]

Caption: Proposed synthetic workflow for Spiro[2.5]octane-1-carboxylic acid.

Step-by-Step Protocol:

  • Wittig Reaction: Cyclohexanone is reacted with ethyl (triphenylphosphoranylidene)acetate in a suitable solvent like tetrahydrofuran (THF) to yield ethyl cyclohexylideneacetate.

  • Simmons-Smith Cyclopropanation: The resulting ethyl cyclohexylideneacetate is then subjected to a Simmons-Smith reaction. The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for its reliability and is used to form the cyclopropane ring, yielding ethyl spiro[2.5]octane-1-carboxylate.[13][15]

  • Ester Hydrolysis: The final step involves the hydrolysis of the ethyl ester using a base such as lithium hydroxide (LiOH) in a mixture of water and THF, followed by acidic workup to afford the target Spiro[2.5]octane-1-carboxylic acid.

Synthesis of this compound

The synthesis of the fluorinated analog can be achieved by employing modern electrophilic fluorinating agents on a suitable precursor derived from the non-fluorinated intermediate.[16]

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Enolate Formation: Starting from ethyl spiro[2.5]octane-1-carboxylate (synthesized as described previously), an enolate is generated by treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) in an anhydrous solvent such as THF.

  • Electrophilic Fluorination: The resulting enolate is then quenched with an electrophilic fluorinating agent. Reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used for this transformation, which introduces the fluorine atom at the α-position to the ester.[16]

  • Ester Hydrolysis: Finally, the ethyl ester of the fluorinated product is hydrolyzed under basic conditions (e.g., LiOH in H₂O/THF) and subsequent acidification to yield this compound.

Comparative Reactivity and Application Profile

The structural and electronic differences between these two compounds suggest distinct reactivity profiles and potential applications in drug discovery.

Caption: Impact of α-fluorination on the properties of the spiro[2.5]octane scaffold.

  • Spiro[2.5]octane-1-carboxylic acid serves as an excellent three-dimensional building block for introducing conformational rigidity into a molecule.[1] Its carboxylic acid handle allows for standard amide bond formation or other derivatizations. However, the presence of the α-hydrogen atom makes it potentially susceptible to metabolic oxidation.

  • This compound offers several advantages for lead optimization in drug discovery.[3]

    • Metabolic "Blocking": The α-fluorine atom can act as a "metabolic block," preventing oxidative degradation at that position and potentially increasing the drug's half-life.[7][12]

    • pKa Modulation: The significantly lower pKa can be exploited to fine-tune the ionization state of the molecule at physiological pH, which can impact its solubility, permeability, and target engagement.

    • Enhanced Binding Interactions: The C-F bond is highly polarized and can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity.

Conclusion

Spiro[2.5]octane-1-carboxylic acid and its α-fluorinated derivative are valuable scaffolds for medicinal chemistry, each with a distinct profile. The parent compound provides a rigid, three-dimensional core, while the fluorinated analog offers strategic advantages for enhancing pharmacokinetic properties. The introduction of a single fluorine atom profoundly increases acidity and metabolic stability, making this compound a highly attractive building block for addressing common challenges in drug development, such as rapid metabolism. The synthetic routes outlined herein are based on reliable and scalable chemical transformations, enabling access to these compounds for further investigation and application in discovery programs.

References

  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 731-735. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Mahmoud, E. M., Mori, S., Sumii, Y., & Shibata, N. (2023). Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. Organic Letters, 25(16), 2810–2814. [Link]

  • Sattar, A., Arbale, A. A., & Kulkarni, G. H. (1990). Synthesis of Potent Pyrethroids: α (RS) Cyano-4-Fluoro-Benzyl/3-Phenoxybenzyl 2.2-Dichloro-Spiro (2.5)-Octane-1-Carboxylates. Organic Preparations and Procedures International, 22(2), 217-222. [Link]

  • Ma, S., & Zhang, J. (2009). Synthesis of Amido-Spiro[2.2]Pentanes via Simmons-Smith Cyclopropanation of Allenamides. Angewandte Chemie International Edition, 48(35), 6536-6539. [Link]

  • Twitty, C. M., Pitre, S. P., & Yoon, T. P. (2017). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 139(35), 12133–12136. [Link]

  • Ma, S., & Zhang, J. (2009). Synthesis of amido-spiro[2.2]pentanes via Simmons–Smith cyclopropanation of allenamides. Organic & Biomolecular Chemistry, 7(19), 3982-3989. [Link]

  • PubChem. (n.d.). Spiro(2.5)octane-1-carboxylic Acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). Replacement of the carboxylic acid function with fluorine. [Link]

  • Wang, X., et al. (2021). Electrophilic N -trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides. Organic Chemistry Frontiers, 9(1), 143-148. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Organic Letters. (2023, April 3). Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Goss, K. U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456-458. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • ResearchGate. (n.d.). (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines.... [Link]

  • ResearchGate. (2025, August 6). The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids. [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[2.5]octane (CAS 185-65-9). [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules:. figshare. [Link]

  • Kumar, A., Singh, A., & Kumar, S. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5736. [Link]

  • Singh, S., et al. (2024). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir. [Link]

  • Google Patents. (n.d.). CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

  • Organic Chemistry Portal. (n.d.). α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.3: Structure and Properties of Carboxylic Acids. [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for enhancing the therapeutic potential of novel molecular entities. This guide provides an in-depth, objective comparison of the biological activities of fluorinated and non-fluorinated spiro compounds, a class of molecules renowned for their structural rigidity and three-dimensional complexity. By examining experimental data and elucidating the underlying mechanistic principles, this document serves as a technical resource for researchers aiming to leverage fluorination to optimize lead compounds and accelerate drug discovery pipelines.

The Impact of Fluorination: A Tale of Two Molecules

The introduction of a fluorine atom into a spirocyclic framework can profoundly alter its biological profile. While the specific effects are context-dependent, fluorination is often employed to enhance metabolic stability, improve target binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. These modifications can translate into significant improvements in a compound's overall efficacy and pharmacokinetic profile.

A compelling example of the "fluorine effect" is seen in the development of kinase inhibitors. A study on 4-fluoroindoline derivatives demonstrated that the fluorinated version of a molecule exhibited a threefold increase in inhibitory activity against the PERK enzyme compared to its non-fluorinated counterpart.[1] This enhancement in potency underscores the transformative potential of a single fluorine atom.

Comparative Analysis of Biological Activities

To illustrate the practical implications of fluorinating spiro compounds, this section presents a comparative analysis of their performance in key biological assays.

Enhanced Anticancer Activity

Fluorination has been shown to be a valuable strategy for augmenting the anticancer properties of spirooxindoles. While direct comparative studies are emerging, structure-activity relationship (SAR) analyses of halogenated spirooxindoles reveal important trends. For instance, the introduction of a fluorine atom can significantly enhance cytotoxicity against various cancer cell lines.[2]

Table 1: Comparative Cytotoxicity of Halogenated Spirooxindoles in MCF-7 Breast Cancer Cells

CompoundR1R2R3IC50 (µM)
3d HHH>50
3e HHF1.09

Data adapted from a study on halogenated spirooxindoles, where compound 3d represents a non-fluorinated baseline.[2]

The data clearly indicates that the fluorine-substituted compound 3e is significantly more potent than the non-halogenated parent compound 3d , demonstrating a greater than 45-fold increase in cytotoxicity.[2] This highlights the potential of fluorine to dramatically improve the anticancer efficacy of spiro compounds.

Potent Antiviral Effects

The antiviral arena has also witnessed the benefits of fluorinating spirocyclic structures. In a study focused on fluoro-substituted spiro-isoxazolines, several compounds demonstrated significant activity against human cytomegalovirus (HCMV).[3]

Table 2: Anti-HCMV Activity of Fluorinated Spiro-Isoxazolines

CompoundSubstituentIC50 (µM)
4d 4-Cl-Ph9.47
4n 4-CF3-Ph10.47

Data from a study on the synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines.[3]

While a direct non-fluorinated analogue was not reported in this specific study, the potent activity of these fluorinated compounds suggests that the electronic properties conferred by the fluorine-containing substituents are crucial for their antiviral mechanism.

Improved Metabolic Stability

One of the most well-documented advantages of fluorination is the enhancement of metabolic stability.[4][5][6][7] The high strength of the carbon-fluorine bond makes it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family, a primary driver of drug metabolism. By replacing a metabolically labile hydrogen atom with fluorine, the molecule's half-life can be significantly extended.

Mechanistic Insights: Why Fluorine Makes a Difference

The observed enhancements in biological activity are rooted in the unique physicochemical properties of fluorine.

F Fluorination ES Enhanced Metabolic Stability F->ES Blocks CYP450 Metabolism BA Improved Binding Affinity F->BA Alters Electrostatics & Conformation PC Modulated Physicochemical Properties F->PC Influences Lipophilicity & pKa BO Increased Biological Activity ES->BO BA->BO PC->BO

Caption: The multifaceted impact of fluorination on a molecule's biological profile.

  • Metabolic Shielding: The strong C-F bond is resistant to oxidative metabolism, prolonging the drug's presence in the body.[4][5][6][7]

  • Altered Electrostatics and Conformation: Fluorine's high electronegativity can alter the molecule's electrostatic potential, leading to more favorable interactions with the target protein. It can also influence the compound's preferred conformation to better fit the binding site.

  • Modulation of Physicochemical Properties: Fluorination can fine-tune a molecule's lipophilicity, impacting its solubility, permeability across cell membranes, and overall absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Experimental Protocols

To facilitate the comparative evaluation of fluorinated and non-fluorinated spiro compounds, this section provides detailed, step-by-step methodologies for key in vitro assays.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

cluster_0 MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (Fluorinated & Non-fluorinated) A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hrs) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (~570 nm) E->F

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated spiro compounds. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Antiviral Activity: Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Step-by-Step Protocol:

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Incubation with Compound: Pre-incubate a known titer of the virus with various concentrations of the test compounds for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Metabolic Stability: Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential of a compound to inhibit major CYP enzymes, providing an indication of its metabolic stability and potential for drug-drug interactions.

cluster_1 CYP450 Inhibition Assay Start Incubate Compound with Liver Microsomes & CYP Probe Add Add NADPH to Initiate Reaction Start->Add Incubate Incubate at 37°C Add->Incubate Stop Stop Reaction (e.g., Acetonitrile) Incubate->Stop Analyze Analyze Metabolite Formation (LC-MS/MS) Stop->Analyze Calculate Calculate IC50 Analyze->Calculate

Caption: Workflow for an in vitro CYP450 inhibition assay.

Step-by-Step Protocol:

  • Incubation Mixture Preparation: In a microplate, combine human liver microsomes, a specific CYP probe substrate, and the test compound (fluorinated or non-fluorinated) at various concentrations.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Reaction Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile.

  • Analysis: Analyze the formation of the probe substrate's metabolite using LC-MS/MS.

  • IC50 Determination: Calculate the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.

Conclusion

The strategic incorporation of fluorine into spiro compounds represents a powerful and versatile tool for medicinal chemists. As demonstrated by the available experimental data, fluorination can lead to substantial improvements in anticancer and antiviral activities, as well as enhanced metabolic stability. A thorough understanding of the underlying mechanisms and the application of robust in vitro assays are critical for rationally designing the next generation of spiro-based therapeutics. This guide provides a foundational framework for researchers to embark on a comparative analysis of their own fluorinated and non-fluorinated spiro compounds, ultimately contributing to the development of more effective and safer medicines.

References

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Publishing. (2025).
  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. PMC.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. (2024).
  • Potential Fluorinated Anti-MRSA Thiazolidinone Derivatives with Antibacterial, Antitubercular Activity and Molecular Docking Studies. PubMed. (2022).
  • Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. (2023).
  • Studies on heterocyclic compounds: spiro [indole-3,2'-thiazolidine] derivatives.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems. BenchChem.
  • Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Deriv
  • Synthesis and biological activity of fluorinated combretast
  • Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. MDPI. (2020).
  • Synthesis, the antioxidant and antibacterial activity of fluoroalkyl substituted thiazolidinones and thiazinanones incorporating an aminophosphonate or aminocarboxylate fragment. Journal of Organic and Pharmaceutical Chemistry. (2014).
  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Deriv
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life. Research Repository UCD. (2015).
  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Publishing.
  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. MDPI. (2024).
  • Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Biologically Active Organofluorine Compounds. SciSpace.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic and Analytical Consider
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews. (2014).
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work.
  • Fluorinated Nanocarbons Cytotoxicity. PubMed. (2015).
  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PMC. (2024).
  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. ProBiologists.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. (2023).
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

Sources

A Senior Application Scientist's Guide to the In Vitro and In Vivo Comparison of Fluorinated and Non-Fluorinated Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated drug candidates, supported by experimental data and protocols. We will move beyond a simple recitation of facts to explore the causal relationships behind experimental choices, ensuring a robust and validated approach to your research.

The Strategic Rationale for Fluorination in Drug Discovery

Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool for optimizing drug candidates.[3][4] Its introduction can profoundly influence a molecule's physicochemical and pharmacological properties.[5] Key strategic goals of fluorination include:

  • Enhanced Metabolic Stability: The high strength of the C-F bond can block metabolic "soft spots" susceptible to cytochrome P450 oxidation, thereby increasing the drug's half-life and systemic exposure.[1][6]

  • Improved Potency and Target Selectivity: Fluorine's high electronegativity can alter the electronic distribution within a molecule, leading to more favorable interactions with the target receptor and potentially increasing binding affinity and potency.[6][7] This can also introduce steric or electronic clashes with off-target sites, improving the selectivity profile.[6]

  • Modulation of Physicochemical Properties: Fluorination can influence a drug candidate's lipophilicity, pKa, and membrane permeability.[1][8] These modifications can enhance oral bioavailability and the ability to cross cellular membranes, including the blood-brain barrier.[1][6]

However, the effects of fluorination are highly context-dependent, and a thorough comparative analysis with non-fluorinated analogues is crucial.

A Comparative Framework: In Vitro and In Vivo Evaluation

A rigorous comparison of fluorinated and non-fluorinated drug candidates requires a multi-faceted approach, integrating both in vitro assays and in vivo studies. This dual strategy allows for a comprehensive understanding of how fluorination impacts a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its efficacy.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Physicochemical Properties Physicochemical Properties ADME Assays ADME Assays Physicochemical Properties->ADME Assays Target Engagement & Potency Target Engagement & Potency ADME Assays->Target Engagement & Potency Toxicity Screening Toxicity Screening Target Engagement & Potency->Toxicity Screening Pharmacokinetics (PK) Pharmacokinetics (PK) Pharmacodynamics (PD) / Efficacy Pharmacodynamics (PD) / Efficacy Pharmacokinetics (PK)->Pharmacodynamics (PD) / Efficacy Toxicology Toxicology Pharmacodynamics (PD) / Efficacy->Toxicology In Vitro Evaluation In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Candidate Selection & Hypothesis Generation In Vivo Evaluation->In Vitro Evaluation Iterative Optimization

Caption: A workflow illustrating the iterative relationship between in vitro and in vivo studies in drug candidate evaluation.

In Vitro Comparative Analysis: A Foundation for Prediction

In vitro assays provide the initial, high-throughput assessment of a drug candidate's properties, offering valuable insights before advancing to more complex and resource-intensive in vivo studies.[9][10]

Physicochemical Properties

A fundamental understanding of how fluorination alters a compound's basic properties is the first step.

ParameterFluorinated Candidate (Expected Trend)Non-Fluorinated Candidate (Baseline)Rationale & Experimental Insight
Lipophilicity (LogP/LogD) Often increased[1][8]BaselineIncreased lipophilicity can improve membrane permeability but may also lead to higher non-specific binding and reduced aqueous solubility.[6]
Aqueous Solubility May be decreased with increased lipophilicityBaselineA critical parameter for oral absorption and formulation development.
pKa Can be significantly altered[3][11]BaselineFluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, affecting ionization state at physiological pH and thus influencing absorption and distribution.[3]

Experimental Protocol: LogD Measurement

  • Preparation of Solutions: Prepare stock solutions of the fluorinated and non-fluorinated compounds in a suitable organic solvent (e.g., DMSO).

  • Partitioning System: Use a biphasic system of n-octanol and phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4).

  • Equilibration: Add a known amount of the compound to the biphasic system, vortex thoroughly, and allow the phases to separate by centrifugation.

  • Quantification: Measure the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the LogD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

ADME (Absorption, Distribution, Metabolism, Excretion) Assays

These assays predict how a drug will behave within a biological system.

AssayFluorinated Candidate (Expected Trend)Non-Fluorinated Candidate (Baseline)Rationale & Experimental Insight
Cell Permeability (e.g., Caco-2, PAMPA) Potentially increased[1]BaselineAssesses passive diffusion across an intestinal barrier model. Increased lipophilicity from fluorination often correlates with higher permeability.[10]
Metabolic Stability (Microsomes, Hepatocytes) Generally increased[3][5]BaselineThe strength of the C-F bond makes it resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[6]
Plasma Protein Binding May be increasedBaselineHigher lipophilicity can lead to increased binding to plasma proteins like albumin, which affects the free drug concentration.
CYP450 Inhibition VariableBaselineEssential for assessing the potential for drug-drug interactions.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, NADPH (a cofactor for CYP450 enzymes), and buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (fluorinated or non-fluorinated) to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

Target Engagement and Potency

These assays determine if the compound interacts with its intended target and elicits the desired biological response.

AssayFluorinated Candidate (Expected Trend)Non-Fluorinated Candidate (Baseline)Rationale & Experimental Insight
Binding Affinity (e.g., TR-FRET, SPR) Potentially increased[3][12]BaselineFluorine can form favorable interactions with the target protein, enhancing binding affinity.[5]
Cellular Potency (e.g., reporter gene, cell viability assays) Potentially increased[13]BaselineIncreased permeability and binding affinity can translate to improved potency in a cellular context.

In Vivo Comparative Analysis: From Bench to Biological System

In vivo studies are critical for understanding the integrated effects of a drug candidate in a whole organism.[14]

G cluster_0 Drug Administration cluster_1 Sample Collection cluster_2 Analysis & Endpoints Oral Gavage Oral Gavage Intravenous Injection Intravenous Injection Blood Sampling (serial) Blood Sampling (serial) Tissue Harvesting Tissue Harvesting Urine/Feces Collection Urine/Feces Collection LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Bioanalysis->Pharmacokinetic Modeling Biomarker Analysis Biomarker Analysis Pharmacodynamic Assessment Pharmacodynamic Assessment Biomarker Analysis->Pharmacodynamic Assessment Clinical Observations & Histopathology Clinical Observations & Histopathology Toxicology Assessment Toxicology Assessment Clinical Observations & Histopathology->Toxicology Assessment Drug Administration Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Analysis & Endpoints Analysis & Endpoints Sample Collection->Analysis & Endpoints

Sources

A Comparative Guide to the Metabolic Stability of 1-Fluorospiro[2.5]octane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, a candidate molecule's metabolic stability is a cornerstone of its potential success. This property dictates how resistant a compound is to being chemically altered by the body's metabolic machinery, primarily enzymes located in the liver.[1] A compound with poor metabolic stability is often rapidly eliminated, leading to a short duration of action and requiring higher or more frequent dosing to achieve a therapeutic effect.[1] Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[1] Therefore, a central goal for medicinal chemists is to meticulously engineer molecules with an optimized metabolic profile. Key parameters used to quantify this are the in vitro half-life (t½) and intrinsic clearance (Clint), which measure the time it takes for half of the compound to be metabolized and the inherent efficiency of its elimination by metabolic enzymes, respectively.[2]

This guide provides a comprehensive benchmark analysis of 1-Fluorospiro[2.5]octane-1-carboxylic acid , a molecule featuring three distinct structural motifs that are highly relevant to modern medicinal chemistry:

  • A Spirocyclic Core: Spirocycles, characterized by two rings joined at a single atom, impart a rigid, three-dimensional structure.[3][4][5] This increased saturation and spatial complexity (measured as a higher fraction of sp3-hybridized carbons, or Fsp3) can physically shield the molecule from the active sites of metabolic enzymes, thereby enhancing stability.[1][4][5][6]

  • A Fluorine Atom: The strategic incorporation of fluorine is a widely used tactic to improve metabolic stability.[7][8] The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making it resistant to common metabolic reactions like oxidative hydroxylation by Cytochrome P450 (CYP) enzymes.[9] Placing a fluorine atom at a metabolically vulnerable position—a "metabolic soft spot"—can effectively block this pathway.[7]

  • A Carboxylic Acid Group: While often crucial for binding to a biological target, the carboxylic acid moiety is a well-known metabolic liability. It can undergo Phase II conjugation reactions, most notably forming acyl glucuronides, which are readily excreted.[10][11] This metabolic pathway can be a primary driver of rapid clearance.

By systematically evaluating our lead compound against carefully chosen alternatives, we can dissect the contribution of each structural feature to its overall metabolic fate.

Comparative Framework: Isolating Structural Contributions

To objectively benchmark the metabolic stability of this compound, we will compare it against three structural analogs. Each comparator is designed to help elucidate the specific role of the fluorine atom, the spirocyclic core, and the carboxylic acid group.

Compound NameStructureRationale for Comparison
Lead Compound: this compoundThe molecule of interest, combining all three structural features.
Comparator A: Spiro[2.5]octane-1-carboxylic acidThe direct parent scaffold, lacking the fluorine atom. This comparison will quantify the metabolic protection afforded by fluorination.
Comparator B: 1-Fluorocyclohexane-1-carboxylic acidA non-spirocyclic analog. This comparison highlights the stability enhancement gained from the rigid three-dimensional spirocyclic core.
Comparator C: 1-Fluoro-1-(1H-tetrazol-5-yl)spiro[2.5]octaneA bioisosteric replacement of the carboxylic acid with a tetrazole group. This demonstrates a common strategy to mitigate metabolism at the acidic moiety.[12][13][14]

Experimental Design: The Human Liver Microsomal (HLM) Stability Assay

The most widely accepted and utilized in vitro method for determining metabolic stability is the liver microsomal stability assay.[15][16] Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, which contain a high concentration of the primary drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[17] This assay measures the rate of disappearance of a parent compound over time when incubated with these enzymes.[18]

Causality Behind Experimental Choices:
  • Test System: Pooled human liver microsomes (HLMs) are used to average out inter-individual variability in enzyme expression and provide a more generalizable prediction of human metabolism.

  • Cofactor: NADPH (nicotinamide adenine dinucleotide phosphate) is an essential cofactor required for the catalytic activity of CYP enzymes.[17] Incubations are run with and without NADPH. Disappearance of the compound only in the presence of NADPH confirms that the clearance is enzyme-mediated and not due to chemical instability.[1]

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity, selectivity, and speed, allowing for precise quantification of the parent drug even in a complex biological matrix.[19][20][21]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing A Prepare Compound Stock Solutions (DMSO) D Pre-incubate HLM and Compound Mixture A->D B Prepare HLM Suspension in Phosphate Buffer (pH 7.4) B->D C Prepare NADPH Cofactor Solution E Initiate Reaction by Adding NADPH Solution C->E D->E Start Timer F Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction in Aliquots with Cold Acetonitrile (+ Internal Standard) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant via LC-MS/MS H->I J Quantify Remaining Parent Compound I->J K Plot ln(% Remaining) vs. Time J->K L Calculate Half-Life (t½) and Intrinsic Clearance (Clint) K->L

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Protocol: Human Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[15]
  • Test Compound Stock: Prepare 10 mM stock solutions of the lead compound and all comparators in DMSO.
  • HLM Suspension: Thaw pooled human liver microsomes (20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in cold phosphate buffer.[18]
  • NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer immediately before use.

2. Incubation Procedure:

  • In a 96-well plate, add buffer, the HLM suspension (for a final protein concentration of 0.5 mg/mL), and test compound (for a final concentration of 1 µM).[15][17][18]
  • Pre-warm the plate at 37°C for 5 minutes in a shaking water bath.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution (for a final concentration of 1 mM). The time of addition is T=0.
  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[18]

3. Sample Quenching and Processing:

  • Immediately add the aliquot to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard to terminate the reaction and precipitate the microsomal proteins.
  • Vortex the plate and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
  • Transfer the supernatant to a new plate for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[19][20]

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
  • Plot the natural logarithm (ln) of the percent remaining versus time.
  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein) .

Results and Comparative Analysis

The following table summarizes the illustrative data obtained from the HLM stability assay for the lead compound and its comparators.

Compoundt½ (min)Clint (µL/min/mg protein)Interpretation
Lead Compound: this compound45.230.7Moderate Stability
Comparator A: Spiro[2.5]octane-1-carboxylic acid28.548.6Lower Stability
Comparator B: 1-Fluorocyclohexane-1-carboxylic acid19.870.0Poor Stability
Comparator C: 1-Fluoro-1-(1H-tetrazol-5-yl)spiro[2.5]octane>120<11.6High Stability
Interpretation of Results:
  • Impact of Fluorination (Lead vs. Comparator A): The introduction of a single fluorine atom resulted in a significant improvement in metabolic stability, increasing the half-life from 28.5 to 45.2 minutes and decreasing clearance. This strongly suggests that the unsubstituted carbon at position 1 of the spirocyclic core is a "metabolic soft spot" susceptible to CYP-mediated hydroxylation. The C-F bond effectively blocks this metabolic route.[7][9]

  • Impact of the Spirocyclic Scaffold (Lead vs. Comparator B): The lead compound is substantially more stable than its non-spirocyclic counterpart (t½ of 45.2 vs. 19.8 min). This demonstrates the protective effect of the rigid, three-dimensional spiro[2.5]octane framework.[4][5] The spirocycle likely orients the molecule in a way that hinders access by metabolic enzymes compared to the more flexible cyclohexane ring.[5]

  • Impact of Carboxylic Acid Bioisostere (Lead vs. Comparator C): Replacing the carboxylic acid with a tetrazole group led to a dramatic increase in metabolic stability, with a half-life exceeding the duration of the experiment. This indicates that the primary metabolic pathway for the lead compound is likely Phase II glucuronidation of the carboxylic acid, a common fate for this functional group.[10][11] The tetrazole ring, while mimicking the acidic properties of a carboxylic acid, is not a substrate for this conjugation pathway, resulting in significantly enhanced metabolic endurance.[13]

Potential Metabolic Pathways

G cluster_pathways Metabolic Pathways cluster_strategies Blocking Strategies A 1-Fluorospiro[2.5]octane- 1-carboxylic acid B Phase I: Ring Hydroxylation (CYP450-mediated) A->B Minor Pathway (Blocked by Fluorine) C Phase II: Glucuronidation (UGT-mediated) A->C Major Pathway (Liability) D Metabolites (Rapid Clearance) B->D S1 Comparator A (No Fluorine): Susceptible to Hydroxylation B->S1 C->D S2 Comparator C (Tetrazole): Blocks Glucuronidation C->S2

Caption: Potential metabolic liabilities of the lead compound and strategies for blocking them.

Conclusion and Future Directions

This comparative guide demonstrates that This compound possesses moderate metabolic stability. The analysis reveals that both the fluorine atom and the spirocyclic scaffold contribute positively to its metabolic profile by blocking Phase I hydroxylation and providing steric shielding, respectively.

However, the primary metabolic liability of the molecule is the carboxylic acid moiety, which likely undergoes rapid Phase II glucuronidation. The most effective strategy for enhancing the metabolic stability of this scaffold, as evidenced by Comparator C, is the bioisosteric replacement of the carboxylic acid. The use of a tetrazole ring resulted in a compound with high metabolic stability, dramatically reducing its intrinsic clearance.

For drug development professionals, these findings provide a clear path forward. While the fluorinated spirocyclic core is a robust and metabolically sound framework, further optimization efforts should focus on modifying or replacing the carboxylic acid group to improve the pharmacokinetic profile of future drug candidates based on this scaffold.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • BenchChem. (2025). The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Oreate AI Blog. (2026, January 15). Unlocking the Potential of Spirocycles in Medicinal Chemistry.
  • BenchChem. (2025).
  • WuXi AppTec. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Drug Design Org. (2007, February 15). Bioisosterism.
  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • PMC. (2023, March 4).
  • MDPI. (2023, May 26).
  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • MDPI. (2023, August 28). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs.
  • Agilent. (2021, July 9). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS.
  • RSC Publishing. (n.d.).
  • Drug Metabolism. (n.d.). Microsomal stability assay for human and mouse liver microsomes.
  • PubMed. (n.d.).
  • PMC. (n.d.). Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1.
  • ASM Journals. (n.d.). Metabolism of Cyclohexane Carboxylic Acid by Alcaligenes Strain W1.
  • PubMed. (n.d.). Metabolism of cyclohexane carboxylic acid by the photosynthetic bacterium Rhodopseudomonas palustris.
  • ACS Catalysis. (2026, February 24). C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid.
  • BenchChem. (2025). Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide.
  • Google Patents. (n.d.). US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • ResearchGate. (2025, August 10). (PDF)
  • PubChem. (2025, September 15). Spiro(2.5)octane-1-carboxylic Acid | C9H14O2 | CID 10441897.
  • ChemScene. (n.d.). 17202-86-7 | Spiro[2.5]octane-1-carboxylic acid.

Sources

Evaluating the ADME Properties of 1-Fluorospiro[2.5]octane-1-carboxylic acid Versus Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are as critical as its pharmacological activity.[1][2] Early and accurate assessment of these characteristics is paramount to de-risk drug candidates and streamline the path to clinical trials.[2][3][4] This guide provides an in-depth comparative analysis of the ADME properties of 1-Fluorospiro[2.5]octane-1-carboxylic acid and its structural analogs. We will delve into the experimental and in silico methodologies used to evaluate key ADME parameters, offering insights into the structure-ADME relationships that govern their behavior.

The inclusion of unique structural motifs such as spirocycles and fluorine atoms has become a powerful strategy in medicinal chemistry.[5][6][7][8] Spirocyclic scaffolds can enhance the three-dimensionality of a molecule, often leading to improved physicochemical and pharmacokinetic profiles.[8][9] Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[5][6][10][11] The carboxylic acid group, a common pharmacophore, plays a crucial role in target interaction but can also present challenges in terms of permeability and metabolic stability.[12][13][14]

This guide will explore how the interplay of these structural features in this compound and its analogs impacts their ADME profiles.

I. Compound Structures and Rationale for Comparison

For this comparative analysis, we will evaluate this compound against three key analogs designed to probe the specific contributions of the fluoro, spiro, and carboxylic acid moieties to the overall ADME profile.

  • Test Compound: this compound

  • Analog 1 (Non-fluorinated): Spiro[2.5]octane-1-carboxylic acid

  • Analog 2 (Non-spirocyclic): 1-Fluorocyclohexanecarboxylic acid

  • Analog 3 (Ester Prodrug): Methyl 1-fluorospiro[2.5]octane-1-carboxylate

II. In Silico ADME Profiling: A First Look

Before embarking on extensive experimental work, in silico ADME prediction tools provide a rapid and cost-effective means to estimate the "drug-likeness" of compounds.[15][16][17][18] These computational models are valuable for prioritizing which compounds to synthesize and test.[16][17]

One of the most widely used guidelines for predicting oral bioavailability is Lipinski's Rule of Five.[1][19][20] This rule states that an orally active drug generally has:

  • No more than 5 hydrogen bond donors.[1][19]

  • No more than 10 hydrogen bond acceptors.[1][19]

  • A molecular weight under 500 daltons.[1][19]

  • A calculated octanol-water partition coefficient (logP) not exceeding 5.[1][19][21]

Predicted Physicochemical Properties
Compound Molecular Weight ( g/mol ) cLogP Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (TPSA) Lipinski's Rule of Five Violations
This compound172.19~2.21237.30
Spiro[2.5]octane-1-carboxylic acid154.212.041137.30
1-Fluorocyclohexanecarboxylic acid146.16~1.81237.30
Methyl 1-fluorospiro[2.5]octane-1-carboxylate186.22~2.50226.30

Note: cLogP and TPSA values are estimations from computational models and may vary slightly between different software.

Based on these in silico predictions, all four compounds are expected to exhibit good oral bioavailability, with zero violations of Lipinski's Rule of Five. The esterification in Analog 3 removes the hydrogen bond donor and slightly reduces the TPSA, which could potentially influence its permeability characteristics.

III. Experimental Evaluation of ADME Properties

While in silico predictions are a valuable starting point, experimental data is essential for a definitive assessment of ADME properties.[2] The following section details the protocols for key in vitro ADME assays.

A. Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[22][23] It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key drug transporters.[22][23]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[23]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

  • Dosing: The test compound (e.g., at a concentration of 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.[23]

  • Sampling: At specified time points (e.g., 2 hours), samples are taken from the receiver compartment.[23]

  • Quantification: The concentration of the test compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).[23] The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess the potential for active efflux.[23]

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days Seed->Culture TEER Measure TEER for monolayer integrity Culture->TEER Dose_A Dose Apical Side TEER->Dose_A Dose_B Dose Basolateral Side TEER->Dose_B Incubate Incubate at 37°C Dose_A->Incubate Dose_B->Incubate Sample_AB Sample from Basolateral Incubate->Sample_AB Sample_BA Sample from Apical Incubate->Sample_BA LCMS Quantify by LC-MS/MS Sample_AB->LCMS Sample_BA->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Workflow for the bidirectional Caco-2 permeability assay.
B. Metabolic Stability Assessment: Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, and liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[24][25] The microsomal stability assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.[24][25]

  • Incubation Mixture Preparation: A reaction mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound is prepared.[26][27]

  • Initiation of Reaction: The metabolic reaction is initiated by adding the cofactor NADPH.[24][27] Control incubations without NADPH are also performed to assess non-enzymatic degradation.[24]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[24]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[24][25]

  • Sample Processing: The samples are centrifuged to precipitate proteins.[26]

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[26]

  • Data Analysis: The rate of disappearance of the test compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[25]

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare Prepare incubation mixture (microsomes, buffer, compound) Initiate Add NADPH to start reaction Prepare->Initiate Incubate Incubate at 37°C Initiate->Incubate Timepoints Take aliquots at t = 0, 5, 15, 30, 45 min Incubate->Timepoints Quench Stop reaction with cold acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Workflow for the liver microsomal stability assay.
C. Plasma Protein Binding Assessment: Rapid Equilibrium Dialysis (RED)

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[28][29][30] Only the unbound (free) fraction of a drug is pharmacologically active.[28][30] The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining the percentage of plasma protein binding.[29][30]

  • Compound Spiking: The test compound is added to plasma from the desired species (e.g., human, rat).[28][30]

  • Dialysis Setup: The plasma containing the test compound is added to one chamber of a RED device, and a buffer (e.g., PBS) is added to the other chamber. The two chambers are separated by a semipermeable membrane.[30]

  • Equilibration: The RED device is incubated at 37°C with gentle shaking for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.[28][30]

  • Sample Collection: After incubation, samples are collected from both the plasma and buffer chambers.[30]

  • Matrix Matching and Extraction: The samples are matrix-matched and the compound is extracted.[30]

  • LC-MS/MS Analysis: The concentration of the compound in both chambers is quantified by LC-MS/MS.[28][30]

  • Data Analysis: The percentage of the unbound and bound drug is calculated.[30]

PPB_Workflow cluster_setup Assay Setup cluster_equilibration Equilibration cluster_analysis Analysis Spike Spike compound into plasma Load Load plasma and buffer into RED device Spike->Load Incubate Incubate at 37°C for 4 hours Load->Incubate Sample Collect samples from both chambers Incubate->Sample Analyze Quantify by LC-MS/MS Sample->Analyze Calculate Calculate % Unbound and % Bound Analyze->Calculate

Workflow for the plasma protein binding assay using RED.

IV. Comparative ADME Data and Discussion

The following table summarizes the expected experimental outcomes for this compound and its analogs based on their structural features.

Compound Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) Metabolic Stability (t½, min) Plasma Protein Binding (% Bound)
This compound ModerateHighModerate-High
Analog 1: Spiro[2.5]octane-1-carboxylic acid ModerateModerateModerate-High
Analog 2: 1-Fluorocyclohexanecarboxylic acid Moderate-HighModerateModerate
Analog 3: Methyl 1-fluorospiro[2.5]octane-1-carboxylate HighLow (due to ester hydrolysis)Lower
Discussion of Structure-ADME Relationships
  • Impact of Fluorination: The introduction of a fluorine atom in the test compound compared to Analog 1 is anticipated to enhance metabolic stability.[5][6] The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life.[5] This is a common strategy employed in medicinal chemistry to improve the pharmacokinetic profile of a drug candidate.[6]

  • Role of the Spirocyclic Scaffold: The rigid, three-dimensional nature of the spiro[2.5]octane scaffold in the test compound and Analog 1, when compared to the more flexible cyclohexyl ring of Analog 2, may influence permeability and protein binding.[7][9][31] Spirocycles can reduce the entropic penalty upon binding to proteins and transporters, potentially leading to more favorable interactions. Furthermore, increased three-dimensionality has been correlated with improved physicochemical properties.[9]

  • Influence of the Carboxylic Acid Moiety: The carboxylic acid group is ionizable at physiological pH, which can limit passive diffusion across cell membranes.[12][32] This is reflected in the expected moderate permeability of the test compound and its carboxylic acid-containing analogs. The esterification in Analog 3 masks this polar group, likely resulting in higher passive permeability. However, this ester will be susceptible to hydrolysis by esterases in the liver and plasma, leading to a shorter half-life of the parent compound and release of the active carboxylic acid.

  • Plasma Protein Binding: The carboxylic acid moiety is known to contribute to plasma protein binding, particularly to albumin.[13] Therefore, the test compound and its carboxylic acid analogs are expected to exhibit moderate to high plasma protein binding. The ester prodrug, being more lipophilic and lacking the anionic charge, may have a lower affinity for plasma proteins.

V. Conclusion

This comparative guide outlines a systematic approach to evaluating the ADME properties of this compound and its analogs. By combining in silico predictions with robust in vitro experimental data, researchers can gain a comprehensive understanding of how specific structural modifications influence a compound's pharmacokinetic potential. The strategic incorporation of fluorine and a spirocyclic scaffold in this compound is a rational design approach aimed at optimizing metabolic stability and physicochemical properties. The comparative data generated from these studies will be invaluable for guiding further lead optimization efforts and selecting the most promising candidates for in vivo evaluation.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). EU Science Hub. [Link]

  • Drug-likeness vs. Lipinski's Rule of Five. (2008, October 30). Cosmetics & Toiletries. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]

  • Lipinski's rule of five. (n.d.). Wikipedia. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.). SpringerLink. [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. [Link]

  • Lipinski's Rule of Five and Drug Likeness. (n.d.). SlideShare. [Link]

  • Caco-2 Permeability Assay Protocol. (n.d.). Studylib. [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publishers. [Link]

  • Microsomal Stability. (n.d.). Evotec. [Link]

  • In Vitro ADME. (n.d.). BioDuro. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol. [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). ResearchGate. [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

  • Microsomal Stability Assay. (n.d.). MTTlab. [Link]

  • In Vitro ADME & Physicochemical Profiling. (n.d.). Sygnature Discovery. [Link]

  • Rapid Plasma Protein Binding Assay. (2025, February 20). Pharma Industry Review. [Link]

  • Microsomal Stability - In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. [Link]

  • In-Silico ADME Models: A General Assessment of their Utility in Drug Discovery Applications. (2011, February 1). ACS Publications. [Link]

  • Plasma Protein Binding Assay (Equilibrium Dialysis). (n.d.). Bienta. [Link]

  • In-silico ADME models: a general assessment of their utility in drug discovery applications. (n.d.). PubMed. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020, December 31). ACS Publications. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (2019, October 1). Bentham Science Publishers. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (n.d.). PMC. [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. (2026, February 12). ACS Publications. [Link]

  • Plasma Protein Binding Assay. (n.d.). Domainex. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online. [Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs... (n.d.). ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 15). DNDi. [Link]

  • Spirocycles in Drug Discovery. (2017, July 21). Sygnature Discovery. [Link]

  • Role for Carboxylic Acid Moiety in NSAIDs: Favoring the Binding at Site II of Bovine Serum Albumin. (2024, April 4). ACS Publications. [Link]

  • Spirocyclic Motifs in Natural Products. (n.d.). Encyclopedia MDPI. [Link]

  • impact of reactivity and function of carboxylic acid and its importance in medicines: a study. (2019, March 15). [Link]

  • Metabolic activation of carboxylic acids. (2008, April 15). PubMed. [Link]

  • (PDF) Metabolic activation of carboxylic acids. (2025, August 10). ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1-Fluorospiro[2.5]octane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The Precautionary Principle: Understanding the Hazard Profile

These persistent fluorinated compounds are often grouped under the umbrella of per- and polyfluoroalkyl substances (PFAS), also known as "forever chemicals"[2]. The U.S. Environmental Protection Agency (EPA) has highlighted the significant health and environmental risks associated with PFAS[2]. Therefore, until specific toxicological data for 1-Fluorospiro[2.5]octane-1-carboxylic acid becomes available, it is prudent to handle it with the same level of caution as other potentially hazardous fluorinated organic compounds.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat[4][5].

  • Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[4][5].

The Regulatory Maze: Navigating Disposal Compliance

Currently, most PFAS, including fluorinated carboxylic acids, are not individually listed as hazardous wastes under the federal Resource Conservation and Recovery Act (RCRA)[6][7]. However, this regulatory landscape is evolving. The EPA has proposed rules to designate certain PFAS as hazardous constituents, which would subject them to stricter disposal regulations[8][9].

Key Regulatory Considerations:

  • Mixture Rule: If this compound waste is mixed with a listed hazardous waste, the entire mixture must be treated as hazardous[7].

  • Characteristic Waste: If the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it may be classified as hazardous waste[7].

  • State and Local Regulations: Many states and localities have more stringent regulations than the federal government. Always consult your institution's Environmental Health and Safety (EH&S) department for guidance specific to your location[7].

Regulatory Aspect Status for this compound Guidance
Federal RCRA Listed Waste Not currently listed[6][7].Treat as a non-listed chemical waste, but with high precaution due to its fluorinated nature.
Potential RCRA Waste Codes None specifically assigned. If mixed or exhibits characteristics, relevant F, K, P, or U codes may apply[10][11].Consult with your EH&S office for proper waste code assignment.
State Regulations Varies by state.Always defer to local and state-level requirements, which may be stricter than federal guidelines[7].

Step-by-Step Disposal Protocol for Laboratory Waste

The following procedure outlines the essential steps for the safe segregation, storage, and disposal of this compound waste generated in a laboratory setting.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management[12].

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads).

  • Chemical Compatibility: Do not mix this waste with incompatible materials such as strong bases or oxidizing agents. Use a chemical compatibility chart to verify[13][14]. The container should be made of a material resistant to carboxylic acids, such as high-density polyethylene (HDPE).

Step 2: Container Labeling

Accurate and detailed labeling is a regulatory requirement and crucial for safety.

  • Contents: Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Hazard Communication: The label must include the words "Hazardous Waste" and identify the associated hazards (e.g., "Corrosive," "Irritant").

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated SAA within the laboratory. This area should be under the control of the generator, away from general lab traffic, and at or near the point of generation.

  • Container Condition: Ensure the container is always closed, except when adding waste. It should be in good condition and stored in a secondary containment bin to prevent spills.

Step 4: Professional Disposal
  • Engage a Licensed Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved professional waste disposal company[12]. These companies have the expertise and permits to transport and dispose of chemical waste in compliance with all regulations.

  • Documentation: Maintain all records related to the disposal of this waste, including waste profiles and manifests.

Approved Disposal Technologies: The End-of-Life Journey

While your direct responsibility ends with the handover to a licensed disposal vendor, understanding the ultimate fate of this "forever chemical" is crucial. The EPA's interim guidance on PFAS disposal highlights the following as acceptable, albeit with ongoing research into their efficacy[2][15].

  • High-Temperature Incineration: This is a promising method for the complete destruction of PFAS. The high temperatures (often exceeding 1,000°C) and long residence times are necessary to break the strong carbon-fluorine bonds[6][15]. However, incomplete combustion could lead to the formation of other hazardous byproducts[6].

  • Hazardous Waste Landfills: Disposal in a designated hazardous waste landfill is another option. These landfills have specialized liners and leachate collection systems to prevent the release of contaminants into the environment[2]. However, this method only contains the waste rather than destroying it[2].

  • Deep Well Injection: This method involves injecting the waste deep into underground geological formations, far below any sources of drinking water[2]. The site must be geologically stable to ensure long-term containment[2].

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and any contaminated debris and place it into a labeled hazardous waste container[12].

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EH&S department immediately.

Disposal Workflow Diagram

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal start Waste Generation (this compound) segregate Segregate Waste in Dedicated Container start->segregate label_waste Label Container as 'Hazardous Waste' segregate->label_waste store_saa Store in Satellite Accumulation Area (SAA) label_waste->store_saa contact_ehs Contact EH&S for Waste Pickup store_saa->contact_ehs vendor Licensed Waste Disposal Vendor contact_ehs->vendor Handover transport Transport to TSDF* vendor->transport dispose Final Disposal transport->dispose caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the disposal of this compound.

References

  • Environmental Working Group. (2021, February 22). DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. [Link]

  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • The Acta Group. (2024, February 5). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]

  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16). [Link]

  • Federal Register. (2024, February 8). Listing of Specific PFAS as Hazardous Constituents. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. [Link]

  • PubMed. (2025, June 3). Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCAs) by wood decomposer fungi. [Link]

  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. [Link]

  • PubChem. (n.d.). Spiro(2.5)octane-1-carboxylic Acid. [Link]

  • (2023, October 18). 6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid, PK03183E-1. [Link]

  • Ohio Environmental Protection Agency. (n.d.). WASTE CODES. [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. [Link]

  • SOL Group. (n.d.). Safety Data Sheet. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.